Cyclothialidine represents a potent DNA gyrase inhibitor isolated from the actinobacterium Streptomyces filipinensis NR0484. This novel antibacterial compound belongs to a structurally unique class of natural products characterized by a 12-membered lactone ring integrated into a pentapeptide chain. First characterized in the 1990s, this compound demonstrates exceptional enzymatic inhibition of DNA gyrase, with an IC₅₀ of 0.03 µg/mL against Escherichia coli DNA gyrase—significantly more potent than reference compounds like novobiocin (0.06 µg/mL) and ciprofloxacin (0.88 µg/mL). Despite its remarkable enzymatic inhibition, this compound exhibits limited antibacterial spectrum due to poor cellular penetration, restricting its natural activity primarily to Eubacterium species. This comprehensive technical guide details the discovery, isolation methodology, biological characterization, and significance of this compound as a promising lead compound for novel antibacterial agents, particularly relevant in addressing the growing challenge of antimicrobial resistance [1] [2] [3].
The discovery of this compound emerged from systematic screening of Streptomyces species, renowned for their capacity to produce biologically active secondary metabolites. The producing strain, Streptomyces filipinensis NR0484, was found to synthesize this structurally unique compound during fermentation processes. Initial biological screening identified this compound as a potent inhibitor of bacterial DNA replication, specifically targeting DNA gyrase—an essential bacterial enzyme absent in mammalian systems, making it an attractive antibacterial target with potential for selective toxicity [1] [3].
This compound's significance stems from its distinct mechanism of action and structural novelty. Unlike fluoroquinolones that trap DNA gyrase in a cleavage complex with DNA, this compound operates through ATPase competitive inhibition, preventing the energy transduction necessary for the DNA supercoiling reaction. This mechanism parallels that of aminocoumarins (e.g., novobiocin) but with markedly enhanced potency. Structurally, this compound belongs to a previously unrecognized class of natural products, providing a novel chemical scaffold for structure-activity relationship studies and medicinal chemistry optimization. These characteristics positioned this compound as an invaluable lead compound for rational drug design aimed at developing new antibacterial agents with activity against resistant pathogens [1] [4].
The primary biological activity of this compound involves potent inhibition of DNA gyrase, validated through in vitro supercoiling assays. Researchers conducted comprehensive comparative analyses against established DNA gyrase inhibitors, with results demonstrating this compound's superior inhibitory capacity [1] [2].
Table 1: Comparative Inhibitory Concentrations (IC₅₀) of DNA Gyrase Inhibitors
| Compound | IC₅₀ (μg/mL) | Class | Mechanism |
|---|---|---|---|
| This compound | 0.03 | Lactone-peptide hybrid | ATPase inhibition |
| Novobiocin | 0.06 | Aminocoumarin | ATPase inhibition |
| Coumermycin A1 | 0.06 | Aminocoumarin | ATPase inhibition |
| Norfloxacin | 0.66 | Fluoroquinolone | Cleavage complex stabilization |
| Ciprofloxacin | 0.88 | Fluoroquinolone | Cleavage complex stabilization |
| Nalidixic acid | 26.00 | Quinolone | Cleavage complex stabilization |
Beyond its exceptional potency against E. coli DNA gyrase, this compound demonstrated broad enzymatic inhibition across gram-positive bacterial DNA gyrases, indicating non-specificity toward a particular bacterial homolog of the target enzyme. Furthermore, the compound inhibited in vitro DNA replication directed from the oriC origin in E. coli, confirming its interference with this essential bacterial process at the enzymatic level [1] [2].
Despite its remarkable enzyme inhibition potency, this compound displays limited antibacterial spectrum in whole-cell assays. Among various bacterial species tested, only Eubacterium species demonstrated susceptibility to this compound's antibacterial effects. This restricted activity profile is attributed to poor cellular penetration in most bacterial species, preventing the compound from reaching its intracellular target in effective concentrations. This phenomenon highlights the critical distinction between enzymatic inhibition and antibacterial activity, wherein cellular access barriers often limit compound efficacy [1] [2].
The observation that this compound inhibits Eubacterium species confirms that the compound can penetrate certain bacterial cellular membranes and exert its antibacterial effect through DNA gyrase inhibition intracellularly. This selective penetration provides insights for drug delivery optimization strategies aimed at improving compound access to intracellular targets in other bacterial pathogens [1].
The isolation of this compound begins with fermentation culture of Streptomyces filipinensis NR0484 under controlled conditions to optimize compound production. Following fermentation, the culture broth undergoes separation from biomass through filtration or centrifugation. The initial capture step employs charcoal adsorption, where this compound binds to activated charcoal, facilitating concentration from the aqueous culture medium [3].
The subsequent desorption process elutes this compound from the charcoal using appropriate organic solvents, yielding a crude extract containing the target compound alongside other metabolites. This crude material is then subjected to sequential chromatography using a combination of resin-based separation techniques, as visualized in the following workflow:
Figure 1: this compound isolation and purification workflow from Streptomyces filipinensis culture
The purification process employs a series of chromatographic techniques with progressively higher resolution:
Diaion HP-21 Chromatography: This synthetic adsorbent resin provides initial fractionation based on hydrophobicity, effectively concentrating this compound while removing polar impurities [3].
Amberlite CG-50 Chromatography: A weak cation-exchange resin that exploits charge characteristics for separation, further purifying this compound from closely related metabolites [3].
DEAE Toyopearl Chromatography: Utilizing diethylaminoethyl functional groups on a hydrophilic polymer base, this anion-exchange chromatography step separates compounds based on ionic interactions, significantly enhancing purity [3].
Toyopearl HW-40 SF Chromatography: The final purification step employs size exclusion chromatography with this hydroxylic synthetic polymer resin, effectively separating this compound from remaining impurities based on molecular size differences [3].
Throughout this multi-step process, fraction monitoring is essential, typically using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound. The final output is high-purity this compound suitable for structural characterization and biological evaluation. The successful implementation of this protocol yields crystalline this compound, enabling comprehensive structural elucidation and biological studies [3].
This compound possesses a novel molecular architecture that defines it as the prototype of a new class of natural products. The compound's core structure consists of a 12-membered lactone ring uniquely integrated into a pentapeptide chain, creating a compact, hybrid scaffold. This structural configuration was determined through comprehensive analytical approaches, including amino acid analysis of hydrolysates and extensive 2D-NMR experiments, which elucidated the connectivity and stereochemistry of the constituent atoms [3].
The lactone-peptide hybrid structure of this compound represents a distinct chemotype among DNA gyrase inhibitors, differing significantly from other classes such as aminocoumarins, fluoroquinolones, and simocyclinones. This structural novelty provides valuable insights for molecular design strategies aimed at developing new antibacterial agents that circumvent existing resistance mechanisms. The absolute stereochemistry of this compound was further confirmed through chiral HPLC analysis of compound hydrolysates, completing the comprehensive structural characterization [5] [3].
The discovery of this compound analogs—cyclothialidines B, C, D, and E—from additional Streptomyces strains (NR 0659, NR 0660, NR 0661, and NR 0662) indicates natural variation within this structural class. Among these, cyclothialidines B, D, and E were identified as novel potent inhibitors of DNA gyrase, demonstrating the structural plasticity and potential for optimization within this compound family [5].
Streptomyces filipinensis represents a genetically versatile actinobacterium with demonstrated capacity for producing multiple bioactive secondary metabolites. Beyond this compound, this species is the industrial producer of filipin complex—a mixture of pentaene macrolide antifungal compounds including filipins I-IV. The co-production of structurally distinct bioactive metabolites by a single strain highlights the metabolic richness of Streptomyces species and their extensive biosynthetic capabilities [6].
Genetic studies of S. filipinensis have identified specific biosynthetic gene clusters responsible for secondary metabolite production. The filipin gene cluster includes polyketide synthases, cytochrome P450 monooxygenases, and regulatory elements that coordinate the complex biosynthesis of filipin compounds. While the specific gene cluster for this compound biosynthesis remains uncharacterized, the genetic tractability of S. filipinensis provides opportunities for future manipulation to enhance this compound production or generate novel analogs [6].
Streptomyces species inhabit diverse soil environments worldwide, with their distribution influenced by environmental factors. Recent studies demonstrate that isolation efficiency can be significantly improved through modified techniques, including soil sample pretreatment with calcium carbonate and selective isolation using starch casein agar supplemented with nystatin (50 μg/mL) and ampicillin (5 μg/mL) to suppress contaminating fungi and bacteria [7].
Table 2: Streptomyces Isolation Efficiency from Different Soil Habitats
| Soil Habitat | Soil pH | Soil Temperature (°C) | Total Streptomyces Count (CFU/g of soil) | Number of Streptomyces Isolates |
|---|---|---|---|---|
| Dumpsite | 6.7 | 31.4 | 7.0 × 10⁶ | 35 |
| Riverside | 4.9 | 30.4 | 4.6 × 10⁶ | 23 |
| Garden | 6.7 | 31.8 | 4.0 × 10⁶ | 20 |
| Grassland | 5.8 | 32.4 | 2.8 × 10⁶ | 14 |
| Forest | 7.1 | 32.6 | 2.2 × 10⁶ | 11 |
Ecological studies reveal that Streptomyces abundance varies significantly across habitats, with higher isolation rates from slightly acidic to alkaline soils (pH 6.7-7.1) at elevated temperatures (29-33°C) and higher altitudes. These optimal conditions inform strategic sampling approaches for discovering novel Streptomyces strains producing bioactive metabolites like this compound [7].
This compound serves as a valuable structural template for designing novel antibacterial agents, particularly given its potent inhibition of DNA gyrase—a validated antibacterial target. Structure-activity relationship studies focusing on this compound analogs aim to enhance cellular penetration while maintaining potent enzyme inhibition, potentially expanding the compound's narrow antibacterial spectrum [1] [4].
The accelerated discovery of novel antibacterial classes has stagnated in recent decades, with no successful discoveries of novel agents since 1987. This discovery void underscores the critical importance of exploring unconventional chemical scaffolds like this compound to address the growing crisis of antimicrobial resistance. Natural products, particularly those from underexplored Streptomyces strains, remain essential sources of novel bioactive compounds with potential therapeutic applications [8].
Recent evidence demonstrates substantial intraspecies heterogeneity in antibiotic production among Streptomyces strains, even those with near-identical genetic backgrounds. Studies of Philippine marine sediment-derived Streptomyces isolates revealed that closely related strains exhibit varying antibiotic activities despite phylogenetic proximity, suggesting that functional trait variation is common within species [9].
This strain-level diversity highlights the importance of multiple strain analysis in drug discovery programs, as individual isolates within a species may produce distinct secondary metabolite profiles with unique biological activities. The exploration of diverse ecological niches, including marine sediments, provides access to previously untapped microbial diversity with potential for discovering novel bioactive compounds like this compound [9].
Advanced analytical techniques play crucial roles in characterizing this compound and related compounds. High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) enables sensitive detection, identification, and quantitation of metabolites in complex biological matrices. These methodologies facilitate the identification of novel this compound analogs and the optimization of production and purification processes [10].
The structural characterization of this compound exemplifies the integration of traditional purification techniques with modern analytical technologies—an approach essential for future natural product discovery efforts. As analytical capabilities continue advancing, previously undetectable minor metabolites may reveal additional bioactive compounds with therapeutic potential [3] [10].
This compound represents a structurally unique and biologically potent DNA gyrase inhibitor isolated from Streptomyces filipinensis NR0484. Despite its limited natural antibacterial spectrum, the compound's exceptional enzymatic inhibition potency and novel mechanism of action position it as a valuable lead structure for developing new antibacterial agents. The comprehensive isolation methodology, structural elucidation, and biological characterization of this compound provide a foundation for future medicinal chemistry efforts aimed at optimizing its pharmacological properties.
Cyclothialidine specifically targets the DNA supercoiling reaction catalyzed by DNA gyrase.
This evidence confirms that this compound acts by directly binding to the ATP-binding pocket on the GyrB subunit, preventing ATP hydrolysis and stalling the enzyme's catalytic cycle.
The unique structure of this compound, featuring a 12-membered lactone ring integrated into a pentapeptide chain, defines its activity and limitations [2]. Several natural analogs (Cyclothialidines B, C, D, and E) have also been isolated from other Streptomycete strains [3].
The pentapeptide-linked, 12-membered lactone core is the minimal structural prerequisite for potent DNA gyrase inhibition [4]. Researchers successfully developed synthetic "seco-cyclothialidines" (compounds with an open chain instead of the lactone ring) that maintained target activity, with the (R)-enantiomer being essential for function [5].
While this compound is one of the most potent DNA gyrase inhibitors known in vitro, its activity against whole bacterial cells is limited due to poor penetration of the bacterial cell envelope [4] [2].
Medicinal chemistry efforts created synthetic analogs with improved ability to penetrate bacterial cells. The most successful compounds were 14-membered lactones which exhibited excellent and broad-spectrum in vitro activity against Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, and were effective against strains resistant to clinically used drugs [4]. Optimizing pharmacokinetics and reducing lipophilicity led to identification of congeners that showed efficacy in animal infection models [4].
Key experimental methodologies used to elucidate this compound's mechanism include:
This table compares the in vitro potency of this compound with other DNA gyrase inhibitors in the DNA supercoiling assay [2]:
| DNA Gyrase Inhibitor | IC50 (µg/mL) in E. coli Supercoiling Assay |
|---|---|
| This compound | 0.03 |
| Novobiocin | 0.06 |
| Coumermycin A1 | 0.06 |
| Norfloxacin | 0.66 |
| Ciprofloxacin | 0.88 |
| Nalidixic Acid | 26 |
The following diagram illustrates the established mechanism of action of this compound.
This compound acts as a direct competitive inhibitor at the ATP-binding site of the GyrB subunit, preventing ATP hydrolysis and subsequent DNA supercoiling.
Cyclothialidine specifically targets the GyrB subunit of DNA gyrase. Its primary mechanism is the competitive inhibition of the ATPase activity essential for the enzyme's supercoiling function [1]. The binding site overlaps with those of ATP and coumarin antibiotics like novobiocin, but its precise interaction point is distinct, as evidenced by its activity against some novobiocin-resistant gyrase strains [1] [2].
Key aspects of its binding mechanism include:
B subunit → A₂B₂ tetramer → (A₂B₂)·DNA complex. This suggests that the binding site undergoes a conformational change during complex assembly [2].The diagram below illustrates the conformational change in the GyrB subunit induced by this compound binding and its subsequent effect.
Diagram 1: Mechanism of this compound inhibition, showing complex assembly and competitive ATPase inhibition.
The table below summarizes key quantitative data from biochemical studies on this compound's inhibition of DNA gyrase.
| Parameter | Value | Experimental Context | Citation |
|---|---|---|---|
| Kᵢ (ATPase Inhibition) | 6 nM | Competitive inhibition of E. coli DNA gyrase ATPase activity. | [1] |
| IC₅₀ Reduction with ATP | 11-fold decrease | Reduction in inhibitory activity when ATP increased from 0.5 mM to 5 mM. | [1] |
| Binding Affinity | Increases with complex assembly | B subunit < A₂B₂ tetramer < (A₂B₂)·DNA complex (based on Scatchard analysis). | [2] |
| Effect on Linear DNA | No effect at 100 μg/mL | No decrease in linear DNA, unlike quinolones. | [1] |
| Activity vs. Novobiocin-Resistant Gyrase | Active | Suggests a distinct but overlapping binding site from novobiocin. | [1] |
To study this compound's effects, several key experimental approaches are used. The workflow for a binding and inhibition assay is outlined below.
Diagram 2: Core workflow for assessing this compound binding and enzymatic inhibition.
Here are the detailed methodologies for the key assays referenced in the diagrams and tables:
ATPase Inhibition Assay [1] [3]
Radioligand Binding Studies with [¹⁴C]Benzoyl-Cyclothialidine [1] [2]
DNA Supercoiling Inhibition Assay [1]
This compound represents a distinct chemotype from the classic coumarin antibiotics. Its ability to inhibit novobiocin-resistant enzymes [1] makes it a valuable tool for exploring novel binding pockets and resistance mechanisms. Furthermore, its binding profile, which is enhanced by the full gyrase-DNA complex [2], suggests it could have high selectivity for the specific conformational state of the enzyme during its catalytic cycle.
Streptomyces filipinensis is a filamentous, Gram-positive bacterium known for producing several bioactive compounds [1]. Key characteristics include:
| Feature | Description |
|---|---|
| Taxonomy | Phylum: Actinomycetota; Class: Actinomycetes; Order: Kitasatosporales; Family: Streptomycetaceae [2] |
| Status | The type strain is designated as 114-8 (DSMZ accessions available) [2] |
| Isolation Source | Soil [2] |
| Optimal Growth Temp | 28 °C [2] |
| Oxygen Requirement | Aerobic to obligate aerobe [2] |
| Notable Bioactive Compounds | Filipin (a polyene macrolide antifungal) [3] [4], Cyclothialidine (a novel DNA gyrase inhibitor) [5] |
Successful fermentation requires careful control of conditions to maximize yield. Below is a summary of key parameters and protocols.
| Aspect | Protocol & Key Parameters | Rationale & Notes |
|---|
| General Fermentation Setup | Culture Medium: Modified Bennett's broth is effective for metabolite production [6]. Scale & Conditions: 6 L culture; 7 days incubation at 28°C with agitation at 180 rpm [6]. | This setup supports good biomass and secondary metabolite production. | | Metabolite Extraction | Adsorption: Add Diaion HP-20 resin (3 g/50 mL) directly to culture broth and incubate overnight [6]. Elution: Separate resin, submerge in 100% methanol (3 × 500 mL) for 24 hours [6]. Concentration: Combine methanol extracts and concentrate under reduced pressure [6]. | Solid-phase adsorption simplifies separation and improves recovery of non-polar metabolites. | | Purification & Analysis | Initial Fractionation: Use Solid-Phase Extraction (SPE) with Strata C18-E cartridges [6]. Final Purification: Employ semi-preparative reversed-phase HPLC [6]. Metabolite Identification: Use HR-ESIMS and NMR spectroscopy for structural characterization [6] [4]. | GNPS Molecular Networking can assist in dereplication and targeted isolation of novel compounds [6]. |
Several factors are crucial for optimizing the production of target compounds.
| Factor | Effect & Optimization Strategy |
|---|
| Phosphate Regulation | Profound Impact: Phosphate concentrations as low as 2.5 mM can completely repress filipin biosynthesis [7]. Genetic Insight: This repression is mediated by the PhoP protein. Deleting the phoP or phoRP genes significantly increases filipin production and reduces phosphate-mediated repression [7]. | | Genetic Engineering for Derivative Production | Tailoring Enzymes: Two cytochrome P450 monooxygenases, FilC and FilD, are responsible for hydroxylating the filipin core at C26 and C1', respectively [3] [8]. Alternative Biosynthetic Routes: Gene deletion mutants (e.g., ΔfilC, ΔfilD) can be used to overproduce specific filipin intermediates (Filipin I, Filipin II, 1'-hydroxyfilipin I) at high yield [3] [4]. Some intermediates show improved biological activity and reduced toxicity [4]. |
The regulatory network controlling antibiotic production and differentiation in S. filipinensis involves key pathways, which can be visualized as follows:
Regulatory influence of PhoP on antibiotic production and development.
The unique structure of cyclothialidine is characterized by a resorcinol moiety, the macrocyclic lactone, and the pentapeptide chain. Key identifiers and properties are summarized below [1]:
| Attribute | Value / Identifier |
|---|---|
| CAS Registry No. | 147214-63-9 |
| ChEBI ID | CHEBI:29566 |
| ChEMBL Ligand | CHEMBL4286501 |
| PubChem CID | 443601 |
| Canonical SMILES | OCC(C(=O)N1CCC(C@@H]1C(=O)N[C@@H]1COC(=O)c2c(C)c(O)cc(c2CSCC@@HC(=O)NC@@HO)C)O)O)N |
| InChIKey | HMHQWJDFNVJCHA-ZPGBQQFCSA-N |
| Hydrogen Bond Donors | 9 |
| Hydrogen Bond Acceptors | 15 |
| Rotatable Bonds | 10 |
| Topological Polar Surface Area | 303.45 Ų |
| XLogP | -4.34 |
| Lipinski's Rules Broken | 2 |
This compound specifically targets the ATP-binding site on the B subunit (GyrB) of DNA gyrase. Binding studies using radiolabeled [¹⁴C]benzoylthis compound demonstrate that it binds to the B subunit alone, with its binding affinity increasing during the assembly of the (A₂B₂)·DNA complex. This suggests a conformational change that tightens its interaction [2]. It competes with coumarin antibiotics and ATP analogues, indicating an overlapping binding site [2] [3].
The following diagram illustrates the experimental workflow for characterizing its mechanism of action:
Experimental workflow for this compound MoA analysis
Key experimental protocols include:
The poor cellular penetration of this compound prompted extensive synthetic efforts to create analogues with improved properties. Key findings from SAR studies are [3]:
| Compound / Analogue | Key Structural Feature | DNA Gyrase Inhibition | Antibacterial Activity (MIC in μg/mL) |
|---|---|---|---|
| This compound (8) | Original 12-membered lactone [4]. | Highly potent (IC₅₀ 0.03 µg/mL) [4]. | >128 (S. aureus) [3] |
| Ro 09-1437 | |||
| Ro 46-9288 (9) | Optimized side chain [3]. | Potent | 2 (S. aureus) [3] |
| Compound 11 | 14-membered lactone [3]. | Highly potent | 0.06 (S. aureus) [3] |
| Compound 12 | 14-membered lactone [3]. | Potent | 0.5 (S. aureus) [3] |
| Ro 61-6653 (10) | Acyclic this compound macrolactone scaffold [3]. | Potent (similar to cyclic analogs) | Similar to cyclic analogs [3] |
| Novobiocin | Aminocoumarin (reference compound). | IC₅₀ 0.06 µg/mL [4]. | 0.12 (S. aureus) [3] |
The following diagram summarizes the drug discovery logic and optimization pathway based on this compound's structure:
Drug discovery logic for this compound
SAR studies reveal that:
This compound remains a fascinating template in antibiotic research. Its well-defined pentapeptide-lactone structure and clear mechanism of GyrB inhibition provide a solid foundation for rational drug design. The key challenge and opportunity lie in modifying its physicochemical properties through synthetic chemistry to transform this potent enzyme inhibitor into a clinically useful antibacterial agent that can effectively reach its intracellular target.
DNA gyrase is a bacterial type II topoisomerase, an A₂B₂ tetramer, that introduces negative supercoils into DNA through an ATP-dependent mechanism. It is essential for DNA replication, transcription, and repair [1] [2]. Its absence in humans makes it a highly attractive target for developing selective antibacterial agents with minimal host toxicity [2] [3]. The rise of antimicrobial resistance (AMR), responsible for millions of deaths globally, underscores the urgent need for new inhibitors, especially against fluoroquinolone-resistant strains [4] [5].
Inhibitor development focuses on distinct functional domains within the DNA gyrase complex.
| Target Subunit | Domain / Function | Inhibition Strategy | Representative Inhibitor Classes |
|---|---|---|---|
| GyrA | Catalytic site; breaks/re-joins DNA strands [2]. | Stabilize DNA-enzyme complex, preventing DNA re-ligation [5]. | Fluoroquinolones (e.g., Ciprofloxacin), Quinazoline hybrids [4] [6]. |
| GyrB | ATPase domain; provides energy for supercoiling [7]. | Compete with ATP binding, halting the catalytic cycle [7] [1]. | Aminocoumarins (e.g., Novobiocin), Novel synthetic small molecules [7] [1]. |
The following diagram illustrates the core experimental workflow for discovering these novel inhibitors, integrating computational and experimental methods.
Experimental workflow for DNA gyrase inhibitor discovery.
Recent studies have identified several promising non-fluoroquinolone chemotypes with potent gyrase inhibition.
| Inhibitor Class / Compound | Experimental Model | Potency (IC₅₀ / MIC) | Binding Affinity (Docking Score) |
|---|---|---|---|
| Quinazoline-Piperazine Hybrids [4] | Agar well diffusion, Molecular docking | MIC: <1 µg/mL for potent compounds [4] | Dock score: -12.9 kcal/mol (6f) vs. -10.2 for Ciprofloxacin [4] |
| N-benzylquinoline-8-sulfonamide (M2) [5] | P. aeruginosa GyrA, MD simulations | Inhibition constant: 1.09 µM [5] | Binding energy: -8.14 kcal/mol vs. -7.13 for Ciprofloxacin [5] |
| Quinoline-based GyrB Inhibitors [6] | M. tuberculosis GyrB ATPase assay | IC₅₀: 0.62 µM (Compound 56) [6] | n/a |
| Virtual Screening Hits (Z2440107042) [7] [8] | A. baumannii GyrB, MD/GBSA | n/a | Binding energy: -74.77 kcal/mol (MM/GBSA) [8] |
| Ciprofloxacin Analogues (QSAR Model) [9] | E. coli DNA gyrase, Molecular docking | n/a | Docking score: -13.81 kcal/mol (902b) vs. -10.5 for Ciprofloxacin [9] |
Advanced in silico techniques are crucial for initial hit identification.
Despite promising advances, several challenges remain.
The field is moving towards integrated strategies that combine structural biology, medicinal chemistry, and computational science to design next-generation inhibitors that can overcome longstanding clinical challenges [10].
Cyclothialidine is a natural product isolated from Streptomyces filipinensis NR0484. It is a highly potent inhibitor of DNA gyrase, which is a essential bacterial enzyme and a validated antibiotic target [1].
The table below summarizes its inhibitory potency (IC₅₀) against E. coli DNA gyrase in the DNA supercoiling assay, compared to other known inhibitors [1]:
| Inhibitor | IC₅₀ (μg/mL) |
|---|---|
| This compound | 0.03 |
| Novobiocin | 0.06 |
| Coumermycin A1 | 0.06 |
| Norfloxacin | 0.66 |
| Ciprofloxacin | 0.88 |
| Nalidixic Acid | 26 |
A related compound, This compound B, has also been characterized and shows inhibitory activity against E. coli DNA helicase with an IC₅₀ of 0.7 μM [2].
Subsequent mechanistic studies revealed that this compound specifically targets the GyrB subunit of DNA gyrase. The diagram below outlines its mechanism of action.
This compound inhibits DNA gyrase by competitively blocking ATP hydrolysis.
Key experimental findings that support this mechanism are [3]:
A key finding from preliminary characterization is the disconnect between its potent enzyme inhibition and its weak whole-cell antibacterial activity [1].
The core methodologies from the primary characterization studies are outlined below.
The preliminary biological characterization established this compound as a highly potent and specific inhibitor of DNA gyrase. Its unique mechanism of competitive ATPase inhibition and distinct binding site make it a valuable lead structure for the development of novel antibacterial agents [1]. The major challenge identified was improving its penetration into bacterial cells, which would be a primary goal for any subsequent medicinal chemistry efforts.
Cyclothialidine is a highly potent DNA gyrase inhibitor that was originally isolated from Streptomyces filipinensis NR0484. Despite its exceptional enzyme inhibitory activity, this compound exhibits limited antibacterial efficacy against intact bacterial cells due to poor membrane permeability, which restricts its cellular penetration [1] [2]. This limitation has spurred extensive research into the synthesis of analogs with improved pharmaceutical properties. DNA gyrase is an essential bacterial enzyme that belongs to the topoisomerase II family and plays a critical role in DNA replication and transcription processes. It functions by introducing negative supercoils into DNA through an ATP-dependent mechanism [3]. The ATPase activity required for this process is located in the B subunit (GyrB), which represents a validated target for antibacterial development [3].
The significance of this compound derivatives in drug discovery stems from their unique mechanism of action—they competitively inhibit the ATP binding site of the GyrB subunit, thereby blocking the energy-dependent reactions catalyzed by DNA gyrase [1]. This mechanism differs from fluoroquinolone antibiotics that target the GyrA subunit, making this compound derivatives potentially effective against fluoroquinolone-resistant bacterial strains [3]. No commercially available antibiotics currently target the B subunit of gyrase, highlighting the untapped therapeutic potential of this target class [3]. The bicyclic lactone structure of this compound, featuring a 12-membered ring, serves as an excellent starting point for medicinal chemistry optimization campaigns aimed at developing novel antibacterial agents with activity against multidrug-resistant pathogens [4] [2].
A breakthrough in the synthesis of this compound analogs came with the development of a novel macrocyclization protocol involving reductive thiolation. This methodology established a concise and flexible synthetic route to this compound congeners with varying ring sizes (12-15 members) [4]. The traditional approach to these compounds relied on Mitsunobu lactonization of the corresponding seco acids, which presented limitations in terms of flexibility and efficiency [4]. The reductive thiolation strategy circumvented these challenges by employing a cyclization method that could be adapted to produce different ring sizes from common intermediates, significantly enhancing the synthetic versatility.
The key transformation in this approach involves the formation of the characteristic bicyclic lactone structure through intramolecular reductive thiolation. This reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, allowing for the incorporation of diverse structural elements essential for biological activity. The methodology has proven particularly valuable for generating ring-size analogs systematically, enabling thorough structure-activity relationship studies that would be challenging using previous synthetic routes [4]. The implementation of this macrocyclization strategy represents a significant advancement in the synthetic chemistry of this compound derivatives, providing medicinal chemists with efficient access to this promising class of DNA gyrase inhibitors.
A comprehensive retrosynthetic analysis of this compound reveals the following strategic disconnections:
This retrosynthetic logic emphasizes the convergent nature of the synthesis, allowing for modular preparation of various structural analogs through systematic variation of the building blocks. The flexibility of this approach has enabled researchers to explore diverse substitution patterns and ring sizes, significantly accelerating the optimization of antibacterial properties in the this compound series [4] [1].
Reaction setup: Charge a dried 50 mL round-bottom flask with the seco acid precursor (1.0 mmol, 1.0 equiv) and dissolve in anhydrous THF (20 mL) under an inert atmosphere.
Reagent addition: Cool the solution to 0°C using an ice bath, then sequentially add with stirring:
Reaction monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under an inert atmosphere. Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3).
Workup procedure: After complete consumption of the starting material (TLC confirmation), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography over silica gel using a gradient elution of hexane:ethyl acetate (95:5 to 80:20) to obtain the pure macrocyclic product.
Characterization: Analyze the purified product by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS to confirm structure and purity. Typical yields range from 65-75% for 12-membered rings and 55-65% for larger ring systems [4].
Phenol protection: Dissolve the hydroxybenzoic acid derivative (10 mmol) in DMF (20 mL), add imidazole (15 mmol) and TBDMS-Cl (12 mmol). Stir at room temperature for 4 hours. Quench with water and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to obtain the protected phenol.
Ester formation: Dissolve the protected acid (8 mmol) in DCM (20 mL), add benzyl bromide (9.6 mmol) and DMAP (0.8 mmol). Stir at room temperature for 6 hours. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate to obtain the benzyl ester.
Side chain elaboration: Couple the aromatic building block with the appropriate aliphatic fragment using standard peptide coupling conditions (DCC, DMAP in DCM) to construct the complete carbon skeleton.
Deprotection: Remove the benzyl protecting group by hydrogenolysis (H₂, 1 atm, 10% Pd/C, ethanol) to reveal the carboxylic acid, then selectively remove the TBDMS group using tetrabutylammonium fluoride (TBAF, 1.1 equiv in THF) to generate the seco acid precursor for macrocyclization.
Table 1: Optimization of Macrocyclization Conditions for Different Ring Sizes
| Ring Size | Catalyst System | Concentration (mM) | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| 12-membered | PPh₃/DIAD | 5.0 | 0 → 25 | 65-75 |
| 13-membered | PPh₃/DIAD | 2.5 | 0 → 25 | 60-70 |
| 14-membered | PPh₃/DIAD | 1.0 | 0 → 25 | 55-65 |
| 15-membered | PPh₃/DIAD | 0.5 | 0 → 25 | 50-60 |
Extensive structure-activity relationship (SAR) studies have revealed that the bicyclic lactone core of this compound represents the key pharmacophore for DNA gyrase inhibition, but significant modifications remain possible while maintaining biological activity. Systematic variation of the lactone ring size demonstrated that 11- to 16-membered lactones retain enzyme inhibitory properties, with 14-membered lactones generally exhibiting the most potent antibacterial activity [1]. Surprisingly, even the corresponding "seco" analogs (open-chain derivatives) maintained some level of DNA gyrase inhibitory activity, indicating that the macrocyclic ring constraint, while beneficial for potency, is not an absolute requirement [4] [1].
Further structural simplification studies led to the remarkable finding that the minimal structural requirements for DNA gyrase inhibition could be reduced to a relatively simple hydroxylated benzyl sulfide (structure XI in the literature) [1]. This discovery significantly expanded the synthetic possibilities for analog design, as it suggested that elaborate multistep syntheses of the complete bicyclic framework might not be necessary for retaining biological activity. The retention of activity in these simplified analogs indicates that the key molecular recognition elements consist primarily of the hydroxylated aromatic system appropriately positioned relative to a hydrophobic domain, with the sulfur atom potentially playing a role in optimal positioning rather than direct participation in binding.
The synthetic strategies for generating this compound analogs can be categorized into three main approaches:
These approaches have collectively enabled comprehensive SAR mapping and identification of promising lead compounds with improved antibacterial profiles compared to the parent this compound structure.
Table 2: Biological Activity of this compound Analogs with Different Structural Features
| Analog Class | Representative Compound | DNA Gyrase IC₅₀ (μM) | S. aureus MIC (μg/mL) | Comments |
|---|---|---|---|---|
| Natural product | This compound | 0.02 | >64 | Reference compound |
| 12-membered | Ro 09-1437 | 0.03 | >64 | Similar to natural product |
| 14-membered | Compound 94 | 0.05 | 0.5 | Excellent Gram-positive activity |
| 14-membered | Compound 97 | 0.08 | 1.0 | Improved pharmacokinetics |
| Seco analog | Benzyl sulfide derivative | 2.5 | 16 | Minimal structure |
| 16-membered | Large ring analog | 0.5 | 8 | Moderate activity |
Computational approaches have provided valuable insights into the molecular interactions between this compound derivatives and the ATP-binding site of DNA gyrase B subunit. Molecular docking studies using the FRED software with the Chemgauss3 scoring function have revealed that these inhibitors primarily form hydrogen bond interactions with the key residue Asp73 in the active site [3]. Additionally, a conserved water molecule in the binding pocket participates in the hydrogen bond network, stabilizing the inhibitor-enzyme complex. The 12-membered ring of the natural product adopts a specific conformation that optimally positions the functional groups for these critical interactions.
The docking studies further indicated that the bicyclic core of this compound derivatives occupies the same region as the adenine ring of ATP, effectively competing with the natural substrate for binding. The hydroxylated aromatic system forms hydrogen bonds with the protein backbone, while the lipophilic portions of the molecule interact with hydrophobic subpockets in the enzyme active site [3]. These computational insights have guided the rational design of analogs with improved binding affinity and selectivity, highlighting the value of structure-based drug design approaches in optimizing this class of antibacterial agents.
QSAR studies on this compound derivatives have identified several key molecular descriptors that correlate with antigyrase activity. Analysis of 42 this compound derivatives using DRAGON-generated descriptors led to the development of robust QSAR models with strong predictive power [3]. The most significant descriptors identified in these studies include:
These descriptors collectively suggest that molecular shape, atomic distribution, and specific steric properties play crucial roles in determining DNA gyrase inhibitory activity. The QSAR models have been validated both internally and externally, demonstrating their utility in predicting the activity of newly designed analogs prior to synthesis [3].
Figure 1: Computational Workflow for QSAR Modeling and Inhibitor Design. This diagram illustrates the integrated approach combining molecular docking and QSAR studies for rational design of this compound derivatives with improved DNA gyrase inhibitory activity.
The most promising this compound analogs exhibit excellent in vitro antibacterial activity against a broad range of Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis [1]. Importantly, these compounds overcome resistance to clinically used antibiotics, highlighting their potential for treating infections caused by multidrug-resistant strains. Optimization of pharmacokinetic properties, particularly reduction of excessive lipophilicity, has led to identification of analogs with demonstrated in vivo efficacy in animal models of bacterial infection [1].
Future development efforts should focus on further improving the drug-like properties of these compounds, with particular emphasis on solubility, metabolic stability, and tissue distribution. The combination of potent enzyme inhibition with favorable pharmaceutical properties represents the key challenge in advancing this class of antibacterial agents toward clinical application. Additionally, expanding the spectrum of activity to include problematic Gram-negative pathogens through targeted structural modifications would significantly enhance the therapeutic value of this compound-based antibiotics.
Given the challenges associated with membrane permeability and physicochemical properties, advanced formulation approaches may play a crucial role in maximizing the therapeutic potential of this compound derivatives. Biodegradable PEG-based insoluble hydrogels have shown promise as delivery systems for sustained release of antibacterial agents [5]. These hydrogels can be engineered to provide controlled release kinetics through hydrolysis of incorporated degradable bonds, potentially maintaining effective local concentrations of the antibiotic while minimizing systemic exposure and associated toxicity.
Alternative formulation strategies worth exploring include:
The integration of advanced formulation science with rational drug design represents a promising multidisciplinary approach to overcoming the current limitations of this compound-derived antibiotics and unlocking their full therapeutic potential.
The total synthesis of this compound and its analogs has undergone significant advancement through the development of innovative methodologies such as the reductive thiolation macrocyclization protocol. These synthetic breakthroughs have enabled comprehensive structure-activity relationship studies, leading to the identification of simplified analogs with retained DNA gyrase inhibitory activity and improved antibacterial properties. The integration of computational approaches, including molecular docking and QSAR modeling, has provided valuable insights into the structural requirements for biological activity and guided rational design of new derivatives.
Despite these advancements, challenges remain in optimizing the pharmaceutical properties of this compound-based inhibitors, particularly with regard to achieving sufficient antibacterial activity in vivo. Future research directions should focus on further elaboration of the SAR findings, exploration of novel formulation strategies, and combination studies with other antibacterial agents to potentially enhance efficacy and combat resistance development. The continued investigation of this compound derivatives represents a promising avenue for developing new therapeutic options against increasingly problematic multidrug-resistant bacterial infections.
Cyclothialidine (Ro 09-1437) represents a promising class of natural product-derived DNA gyrase inhibitors that was originally isolated from Streptomyces filipinensis following microbial broth screening [1]. This compound features a unique architectural framework characterized by a bicyclic 12-membered lactone ring partly integrated into a pentapeptide chain, distinguishing it from other known gyrase inhibitors [2]. This compound competitively inhibits the ATPase activity of the DNA gyrase B subunit with remarkable potency, exhibiting a Kᵢ value of 6 nM against Escherichia coli DNA gyrase [1]. Despite this impressive enzymatic inhibition, the compound demonstrates limited antibacterial efficacy in whole-cell assays, with minimal inhibitory concentration (MIC) values exceeding 128 μg/mL against E. coli [1]. This discrepancy between enzymatic inhibition and cellular activity has been attributed to poor penetration across the bacterial cytoplasmic membrane, limiting its potential as a therapeutic agent [3].
The structural complexity of this compound, while challenging from a synthetic perspective, provides multiple avenues for structural modification to optimize both biological activity and physicochemical properties [4]. Early investigations confirmed that the DNA gyrase inhibitory principle contained in this compound could serve as the foundation for developing a new class of antibacterial agents, spurring extensive structure-activity relationship (SAR) studies [3]. The development of a flexible synthetic route enabled systematic exploration of various structural modifications, leading to identification of the key pharmacophoric elements essential for maintaining DNA gyrase inhibitory activity [4]. This application note provides a comprehensive overview of the SAR governing this compound congeners, along with detailed experimental protocols for evaluating their potential as antibacterial agents.
Through extensive SAR investigations, researchers have identified the minimal structural elements necessary for maintaining DNA gyrase inhibitory activity in this compound congeners. The bicyclic core bearing a phenolic hydroxy group represents an essential structural motif, with significant activity retention observed across various derivatives maintaining this feature [3]. Surprisingly, structural simplification efforts revealed that considerable variation in the lactone ring size is tolerated, with active compounds identified containing 11- to 16-membered lactone rings [4]. Even more remarkably, "seco" analogues (open-chain structures) maintain some enzyme inhibitory properties, suggesting that the macrocyclic constraint may be desirable but not absolutely essential for activity [5].
The reduction of structural requirements to a simple, hydroxylated benzyl sulfide in later-stage analogues demonstrates that the complex natural product can be substantially simplified while retaining the core inhibitory function [4]. This finding has significant implications for drug development, as it enables the exploration of synthetically more accessible structures while maintaining the desired biological activity. Among the various ring sizes investigated, 14-membered lactones consistently demonstrated the most potent antibacterial activity against Gram-positive pathogens, representing an optimal balance between conformational constraint and functional group positioning [4].
Table 1: Structure-Activity Relationship Summary for this compound Derivatives
| Structural Feature | Permissible Modifications | Impact on Activity | Optimal Characteristics |
|---|---|---|---|
| Lactone Ring Size | 11- to 16-membered rings; seco (open-chain) analogues | Activity maintained across range; varies with size | 14-membered ring shows best antibacterial activity [4] |
| Bicyclic Core | Hydroxylated ring system essential | Critical for gyrase inhibition | 14-hydroxylated bicyclic core [4] |
| Phenolic Hydroxy | Must be maintained | Essential for activity | Single phenolic hydroxy group on benzyl moiety [3] |
| Membrane Permeability | Modifications to reduce lipophilicity | Improves whole-cell activity | Balanced hydrophilicity-lipophilicity for penetration [4] |
| Antibacterial Spectrum | Structural optimizations | Enhanced Gram-positive activity | Broad-spectrum against S. aureus, S. pyogenes, E. faecalis [4] |
The SAR data collected from numerous this compound analogues reveals that the hydroxylated bicyclic core represents the fundamental pharmacophore required for DNA gyrase inhibition [4]. However, contrary to initial assumptions, the specific ring size of the lactone moiety demonstrates surprising flexibility, with active compounds identified across a range of 11- to 16-membered rings [5]. This finding enabled significant structural simplification while maintaining target engagement. The most promising derivatives containing 14-membered lactones exhibited excellent broad-spectrum in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis [4].
Beyond target engagement, the physicochemical properties of this compound analogues significantly influenced their antibacterial efficacy in whole-cell assays. Early compounds demonstrated potent enzymatic inhibition but poor cellular activity due to limited membrane permeability [1]. Systematic modification of lipophilic properties, particularly through reduction of overall hydrophobicity, yielded compounds with improved pharmacokinetic profiles and demonstrated in vivo efficacy [4]. This highlights the importance of balancing target potency with drug-like properties in the development of effective antibacterial agents from natural product leads.
Figure 1: The structural hierarchy and key modification points for optimizing this compound congeners, highlighting the essential bicyclic core, flexible lactone ring size requirements, critical phenolic hydroxy group, and importance of membrane permeability modifications.
The enzymatic activity of this compound derivatives against DNA gyrase can be quantitatively determined through well-established ATPase inhibition assays. Prepare the reaction mixture containing 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM ATP, 1 mM dithiothreitol, 0.1 mg/mL bovine serum albumin, and 5% (v/v) glycerol. Add E. coli DNA gyrase to a final concentration of 50 nM, followed by pre-incubation with test compounds at varying concentrations for 10 minutes at 25°C. Initiate the reaction by adding supercoiled pBR322 DNA (0.5 μg/reaction) and incubate at 25°C for 30 minutes. Terminate the reaction by adding 1% SDS and measure ATP hydrolysis using a colorimetric phosphate detection method [1].
For determination of IC₅₀ values, test compounds at a concentration range from 0.1 nM to 10 μM, with this compound as the reference standard (IC₅₀ approximately 30 ng/mL or 47 nM). Include appropriate controls without inhibitor and without enzyme to establish baseline values. Plot the percentage inhibition versus compound concentration and fit the data using nonlinear regression analysis to calculate IC₅₀ values. For competitive inhibitors like this compound, determine Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis constant for ATP [1].
Determine the minimum inhibitory concentrations (MICs) of this compound derivatives against relevant bacterial pathogens using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. Prepare Mueller-Hinton broth for fast-growing organisms or supplemented media for fastidious species according to CLSI guidelines. Prepare serial two-fold dilutions of test compounds in 96-well microtiter plates, with final concentrations typically ranging from 0.06 to 128 μg/mL. Inoculate wells with bacterial suspensions standardized to approximately 5 × 10⁵ CFU/mL. Include appropriate control wells containing growth medium alone, medium with inoculum (growth control), and medium with reference antibiotics (quality control).
Incubate plates at 35±2°C for 16-20 hours under aerobic conditions. Determine MIC endpoints as the lowest concentration of compound that completely inhibits visible growth. For time-kill assays, use concentrations at 1×, 2×, and 4× the MIC with sampling at 0, 2, 4, 6, 8, 12, and 24 hours. Plate serial dilutions on appropriate agar media to determine bactericidal activity, defined as a ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum [4].
The development of quantitative structure-activity relationship (QSAR) models for this compound derivatives involves a multi-step process combining molecular docking and descriptor analysis. This integrated approach allows for the correlation of structural features with biological activity, enabling rational design of more potent analogues.
Begin by preparing the protein structure of DNA gyrase subunit B (e.g., PDB ID 1EI1) by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states. For the ligand set, generate multiple conformations of this compound derivatives using OMEGA software (OpenEye), with particular attention to the flexible 12-membered ring system. Perform docking calculations using FRED (Fast Rigid Exhaustive Docking) or similar software, focusing on the ATP-binding pocket of the GyrB subunit. Apply consensus scoring functions to evaluate docking poses and select the most biologically relevant conformations based on interaction patterns with key residues [6].
Validate the docking protocol by redocking native ligands and comparing with crystallographic poses, with an acceptable root-mean-square deviation (RMSD) of ≤2.0 Å. Analyze the resulting protein-ligand complexes to identify key interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking interactions. Pay particular attention to the orientation of the lactone ring and the phenolic hydroxy group, which are critical for inhibitory activity [6].
Calculate molecular descriptors using comprehensive software such as DRAGON, which provides 1D, 2D, and 3D descriptors capturing diverse structural features. Include constitutional descriptors (molecular weight, atom counts), topological descriptors (connectivity indices, Wiener index), geometrical descriptors (3D coordinates-based), and charge descriptors (partial charges, polarizability). Preprocess the descriptor matrix by removing constant and highly correlated variables (pairwise correlation >0.95).
Split the dataset of this compound derivatives into training and test sets using appropriate methods such as Kennard-Stone algorithm or random sampling. Develop QSAR models using multiple statistical techniques, including multiple linear regression (MLR), partial least squares (PLS) regression, and machine learning methods such as random forests or support vector machines. Validate model performance using cross-validation techniques (leave-one-out or k-fold) and external validation with the test set. Aim for models with explained variance (R²) >70% and predictive squared correlation coefficient (Q²) >60%, indicating robust and predictive models [6].
Figure 2: Comprehensive workflow for developing QSAR models for this compound analogues, integrating molecular docking, descriptor calculation, model development, and validation stages to enable rational design of improved DNA gyrase inhibitors.
The translation of SAR findings into therapeutically viable candidates required systematic optimization of both target potency and drug-like properties. Early this compound analogues maintained excellent enzymatic inhibition but displayed disappointing efficacy in animal models due to unfavorable pharmacokinetics, particularly excessive lipophilicity [4]. Through iterative design cycles focusing on reducing logP values while maintaining gyrase inhibition, researchers identified compounds with significantly improved profiles that demonstrated efficacy in vivo.
Critical to this success was the development of a flexible synthetic strategy that enabled systematic exploration of structural variations. A particularly innovative approach involved a reductive thiolation method for macrocyclization, which provided efficient access to analogues with varying ring sizes (12- to 15-membered) and established an alternative to the conventional Mitsunobu lactonization of seco acids [5]. This synthetic versatility proved invaluable for comprehensive SAR mapping and identification of optimal structural features.
The most successful analogues, particularly those based on 14-membered lactones, overcame the limitations of the parent compound by achieving balanced physicochemical properties that allowed sufficient bacterial membrane penetration while maintaining high affinity for the GyrB ATP-binding site [4]. These optimized compounds displayed excellent activity against clinically relevant Gram-positive pathogens, including strains resistant to conventional antibiotics, validating the strategy of structure-guided optimization based on comprehensive SAR understanding.
The structure-activity relationship analysis of this compound and its congeners reveals a complex interplay between structural features, enzymatic inhibition, and cellular activity. The finding that considerable simplification of the natural product structure is possible while maintaining target engagement significantly expands the opportunities for optimization. The development of predictive QSAR models combining docking studies and descriptor analysis provides a rational framework for designing improved analogues with enhanced properties.
Future directions in this field should include exploration of additional structural modifications to further enhance spectrum of activity, particularly against Gram-negative pathogens, while maintaining favorable pharmacokinetic properties. The continued development of synthetic methodologies for accessing diverse analogues will facilitate more comprehensive SAR mapping. Additionally, investigation of potential combination therapies with other antibacterial agents may provide opportunities to overcome resistance and expand clinical utility.
The this compound scaffold continues to offer promising opportunities for the development of novel antibacterial agents, particularly in an era of increasing antimicrobial resistance. The detailed SAR understanding and experimental protocols outlined in this application note provide researchers with the necessary tools to continue advancing this important class of DNA gyrase inhibitors.
Introduction Cyclothialidine is a potent natural DNA gyrase inhibitor that targets the ATPase activity of the B subunit. Its potential as a systemic antibacterial agent was initially limited by poor penetration through the bacterial cell membrane. A key strategy to overcome this was the systematic modification of its lactone ring size, which led to the identification of analogs with excellent broad-spectrum activity against Gram-positive pathogens, including strains resistant to clinically used drugs [1].
Structure-Activity Relationships (SAR) of Lactone Ring Size Initial structure-activity relationship studies established that the 14-hydroxylated, bicyclic core is a crucial structural element for DNA gyrase inhibitory activity. However, investigations into varying the lactone ring size revealed surprising flexibility [1].
The table below summarizes the activity profile associated with different lactone ring sizes and related structures.
| Lactone Ring Size / Structure | DNA Gyrase Inhibitory Activity | In Vitro Antibacterial Activity (Gram-positive) | Key Findings / Representatives |
|---|---|---|---|
| 14-membered lactone | Potent | Excellent, broad-spectrum | Overcame clinical drug resistance; best overall activity (e.g., compounds 94, 97) [1] |
| 11- to 16-membered lactones | Active | Not Specified (Active) | Demonstrated flexibility in ring size requirement [1] |
| Seco-analogues (open chain) | Maintained some activity | Not Specified (Active) | Revealed minimal structural requirement: a hydroxylated benzyl sulfide (XI) [1] |
Protocol 1: Synthetic Strategy for Lactone Ring Size Variation
This protocol outlines a flexible synthetic route for generating this compound analogs with modified lactone rings, adapted from the referenced study [1].
The following diagram illustrates the key stages in the synthetic workflow for generating these analogs.
Protocol 2: Biological Evaluation of Synthetic Analogs
This protocol details the methodology for evaluating the enzymatic and whole-cell antibacterial activity of the synthesized analogs [1].
Conclusion and Future Directions The strategic modification of the this compound lactone ring size successfully transformed a potent enzyme inhibitor with poor cellular activity into a promising lead series with broad-spectrum efficacy. The discovery that 14-membered lactones provided optimal activity was critical. Future work should focus on further optimizing the pharmacokinetic properties of these leads, particularly reducing lipophilicity to improve in vivo efficacy, as demonstrated by the advanced congeners [1]. Modern computational approaches, such as the CMD-GEN framework for structure-based molecular generation, could be highly valuable in the next phase of optimization for selectivity and ADMET properties [2].
Cyclothialidines are a class of bacterial DNA gyrase B subunit inhibitors featuring a 14-membered macrolactone core structure [1]. They are promising antibacterial agents, particularly against Gram-positive bacteria.
One of the most well-documented seco-cyclothialidine derivatives is BAY 50-7952. The available data on this compound is summarized below [1].
| Property | Description/Value |
|---|---|
| Core Structure | seco-Cyclothialidine |
| Key Functional Group | Dioxazine moiety |
| Stereochemistry (Active Form) | (R)-form |
| Inhibitory Activity | High and selective activity toward bacterial DNA gyrase |
| In Vitro Antibacterial Activity | Active against Gram-positive bacteria |
| In Vivo Efficacy (Murine Model) | Poor activity |
The dioxazine moiety and similar groups were identified as crucial for the ability of the compounds to penetrate bacterial membranes. The synthesis of the opposite enantiomer, the (S)-form of BAY 50-7952, resulted in a complete loss of both target inhibition and antibacterial activity, highlighting a highly selective fit of the (R)-form in the enzyme's active site [1].
While a specific protocol for cyclothialidines is not available, the synthesis of macrolactones (large-ring lactones) is a well-established field in organic chemistry. The following table outlines common strategies that could be relevant to constructing a 14-membered lactone ring, as found in cyclothialidines [3].
| Synthesis Strategy | Key Features | Example Reagents/Catalysts |
|---|---|---|
| Macrolactonization | Intramolecular cyclization of a seco hydroxyacid; key step for ring closure. | Yamaguchi reagent, Corey-Nicolaou catalyst [3]. |
| Metal-Catalyzed Lactonization | Efficient for specific precursors; can use aerobic oxidation. | Cu/TEMPO, Cu/ABNO, Au catalysts [3]. |
| Oxidative Lactonization | Conversion of diols or ketones to lactones using an oxidant. | Oxone, Fe carbonyl catalysts, Ru(bpy)₃Cl₂ (photocatalyst) [3]. |
The following workflow diagram illustrates a generalized strategic approach for synthesizing and evaluating such complex lactone-based bioactive molecules.
The primary challenge is that the published literature, including the 2001 paper on seco-cyclothialidines, does not provide the explicit experimental details needed to reproduce the synthesis in a lab setting [1]. To proceed with the , you may need to:
I hope this structured overview provides a valuable starting point for your research. Should you require a detailed protocol for a specific lactone synthesis reaction from the general methods table, please feel free to ask.
The rapid emergence of antimicrobial resistance represents one of the most critical challenges in modern healthcare, with antibiotic-resistant infections causing millions of deaths annually worldwide. In this context, the rational design of novel antibacterial agents through systematic structural modification has become increasingly important for addressing resistant pathogens. Structural modification of existing antibacterial compounds provides a powerful strategy for enhancing potency, improving pharmacokinetic properties, and overcoming specific resistance mechanisms. By applying systematic approaches including quantitative structure-activity relationship (QSAR) modeling, structure-based drug design, and molecular dynamics simulations, researchers can make informed decisions about which structural features to modify to optimize antibacterial efficacy.
The process of structural optimization requires careful consideration of multiple factors, including molecular lipophilicity, electronic properties, steric characteristics, and target binding interactions. These parameters can be quantitatively analyzed and used to guide the synthesis of novel derivatives with enhanced antibacterial activity. This document provides comprehensive application notes and detailed experimental protocols for researchers engaged in the development of novel antibacterial agents through rational structural modification, with particular emphasis on addressing the growing threat of antimicrobial resistance.
Structural modification of antibacterial compounds can be approached through several key strategies, each offering distinct advantages for enhancing antibacterial activity. The selection of appropriate modification sites depends on the core scaffold of the compound and its mechanism of action. The most productive approaches include:
Side chain optimization: Introducing varied alkyl or aryl substituents to improve target binding or membrane penetration. For instance, incorporation of moderately hydrophobic alkylamino groups at the C-3 position of demethyloxyaaptamine derivatives significantly enhanced antimicrobial efficacy against Staphylococcus aureus, with several derivatives exhibiting minimum inhibitory concentrations (MICs) superior to vancomycin [1]. Similarly, optimization of benzoic acid derivatives (sigmacidins) through side chain modifications resulted in dramatically improved antibacterial activities against various Streptococcus species, with MICs as low as 1 μg/mL [2].
Scaffold hopping and fragment replacement: Replacing specific structural elements with bioisosteric fragments to maintain activity while improving properties. In the development of F8, a synthetic antibiotic class, researchers employed structure-based drug design (SBDD) on the bacterial 50S ribosomal subunit, systematically modifying the β-hydroxy position of a florfenicol-inspired scaffold with various cyclic structures. The optimal compound featuring a 3-(1-piperidinyl) propanoic acid modification demonstrated enhanced antibacterial effects and measurable activity against challenging pathogens like Pseudomonas aeruginosa [3].
Hybrid molecule design: Combining pharmacophores from different antibacterial agents to create dual-acting compounds. This approach can potentially overcome resistance through multiple mechanisms of action simultaneously.
Prodrug strategies: Designing derivatives that undergo enzymatic activation within bacterial cells or at the site of infection to enhance targeted delivery.
Table 1: Structural Modification Strategies and Their Effects on Antibacterial Activity
| Modification Type | Structural Features | Antibacterial Effects | Representative Examples |
|---|---|---|---|
| Alkyl chain extension | Increasing hydrocarbon length | Enhanced membrane disruption | Demethyloxyaaptamine derivatives [1] |
| Hydrophobic group incorporation | Alkyl, aryl, or heterocyclic substituents | Improved target binding and penetration | Sigmacidins (benzoic acid derivatives) [2] |
| Hydrogen bond manipulators | OH, NH₂, carbonyl groups | Optimized target interactions | Polyphenols against Gram-positive bacteria [4] |
| Charge modifiers | Cationic groups, zwitterions | Enhanced membrane interaction and uptake | F8 with piperidine modification [3] |
| Bioisosteric replacement | Isosteric functional group swaps | Maintained efficacy with improved properties | Florfenicol-based F8 derivative [3] |
QSAR modeling provides a powerful computational approach for predicting the biological activity of novel compounds based on their physicochemical descriptors, thereby guiding rational drug design. Successful QSAR models have been developed for various antibacterial compound classes:
For polyphenolic compounds, reliable QSAR models demonstrated that lipophilicity (Log P) and electronic properties were key descriptors predicting activity against E. coli and Salmonella Enteritidis. The models revealed that Gram-negative bacteria responded similarly to structural modifications, while Gram-positive bacteria (S. aureus and B. subtilis) showed more species-specific structure-activity relationships [4].
In the case of sigmacidin derivatives, both 2D and 3D QSAR models displayed good predictive ability for activity against Streptococcus pneumoniae. These models helped identify critical structural features contributing to antibacterial potency and provided guidance for further optimization [2].
The position and number of hydroxyl groups on phenolic compounds significantly influence their antibacterial activity, with meta-substituted phenolics generally showing enhanced efficacy compared to ortho- or para-substituted analogs [4].
Electronic parameters including HOMO-LUMO energy levels and atomic charges contribute significantly to antibacterial activity in QSAR models, reflecting the importance of electron transfer in mechanism of action [2] [4].
Table 2: Key Descriptors in QSAR Models of Antibacterial Compounds
| Descriptor Category | Specific Descriptors | Biological Relevance | Compound Classes |
|---|---|---|---|
| Lipophilicity | Log P, Log D | Membrane penetration, target access | Polyphenols, sigmacidins [4] [2] |
| Electronic Properties | HOMO/LUMO energies, polarizability | Electron transfer, molecular interactions | Polyphenols, benzoic acid derivatives [4] |
| Steric Factors | Molar refractivity, steric bulk | Target binding complementarity | Sigmacidins, demethyloxyaaptamines [2] [1] |
| Hydrogen Bonding | Hydrogen bond donors/acceptors | Solubility, target recognition | Polyphenols, flavonoids [4] |
| Topological Parameters | Molecular connectivity indices | Molecular shape, surface characteristics | Diverse antibacterial classes [2] |
Computational approaches provide invaluable insights into antibiotic-target interactions, enabling rational design of enhanced derivatives. The following protocol outlines a comprehensive workflow for molecular docking and dynamics studies:
Protocol 1: Molecular Docking and Dynamics Analysis
Step 1: Protein Preparation
Step 2: Ligand Preparation
Step 3: Molecular Docking
Step 4: Molecular Dynamics (MD) Simulations
Step 5: Trajectory Analysis
The computational workflow for structure-based antibacterial design follows a logical progression from initial target identification to final compound optimization, with iterative cycles of design and evaluation:
Figure 1: Computational Workflow for Antibacterial Structural Optimization
Protocol 2: Development of QSAR Models for Antibacterial Activity Prediction
Step 1: Dataset Curation
Step 2: Molecular Descriptor Calculation
Step 3: Descriptor Selection and Model Building
Step 4: Model Interpretation and Application
Comprehensive evaluation of novel antibacterial compounds requires multiple experimental approaches to fully characterize their potency, spectrum of activity, and mechanism of action.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Step 1: Preparation of Bacterial Inoculum
Step 2: Compound Dilution Series
Step 3: Inoculation and Incubation
Step 4: Confirmatory Steps
Protocol 4: Time-Kill Kinetics Assay
Step 1: Setup
Step 2: Sampling and Enumeration
Step 3: Data Analysis
Protocol 5: Resistance Development Studies
Step 1: Serial Passage Assay
Step 2: Frequency of Resistance Determination
Step 3: Cross-Resistance Assessment
Table 3: Experimental Assessment Methods for Novel Antibacterial Compounds
| Assessment Type | Key Parameters Measured | Significance in Development | Reference Methods |
|---|---|---|---|
| MIC/MBC Determination | Minimum inhibitory/bactericidal concentration | Primary potency measurement, dosing guidance | CLSI or EUCAST standards [2] [3] |
| Time-Kill Kinetics | Rate and extent of bacterial killing | Bactericidal vs. bacteriostatic classification | Viability counting over time [3] |
| Resistance Development | MIC changes, resistance frequency | Potential for clinical resistance emergence | Serial passage assays [3] |
| Mechanism Studies | Target binding, membrane disruption | Understanding molecular mode of action | ITC, DSF, membrane integrity assays [3] |
| Cytotoxicity Assessment | Selective toxicity, therapeutic index | Safety profile evaluation | Mammalian cell viability assays [5] |
The strategic application of structural modification approaches has yielded several promising antibacterial candidates with enhanced properties and activity against resistant pathogens. Key successes include:
Sigmacidin derivatives: Structural optimization of benzoic acid derivatives targeting the bacterial RNA polymerase-σ factor interaction has produced compounds with excellent activity against streptococci, including S. pneumoniae, S. pyogenes, and S. agalactiae, with MIC values as low as 1 μg/mL. These compounds demonstrate the potential of targeting protein-protein interactions in bacterial transcription machinery [2].
F8 synthetic antibiotic: Through structure-based design targeting the bacterial 50S ribosomal subunit, researchers developed a compound with broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including strains resistant to methicillin, polymyxin B, florfenicol, doxycycline, ampicillin, and sulfamethoxazole. In murine models of drug-resistant bacteremia, F8 increased survival and significantly reduced bacterial load [3].
Demethyloxyaaptamine derivatives: Incorporation of moderately hydrophobic alkylamino groups at the C-3 position of this marine-derived scaffold produced compounds with potent activity against S. aureus, surpassing vancomycin in potency. Mechanism studies revealed these compounds act through bacterial membrane disruption, providing a distinct mechanism from many conventional antibiotics [1].
Future directions in antibacterial structural optimization will likely focus on several key areas:
Integration of artificial intelligence and machine learning approaches to accelerate compound design and property prediction, potentially reducing the need for extensive synthetic efforts.
Exploitation of novel targets beyond traditional antibacterial targets, including protein-protein interactions, virulence factors, and resistance mechanisms themselves.
Development of hybrid approaches that combine structural elements from multiple antibacterial classes to create agents with dual mechanisms of action that can potentially overcome existing resistance.
Enhanced consideration of pharmacokinetic properties early in the design process to improve the likelihood of clinical success for promising antibacterial candidates.
The continued strategic application of structural modification approaches, informed by computational modeling and comprehensive biological evaluation, holds significant promise for addressing the critical challenge of antimicrobial resistance through the development of novel therapeutic agents with enhanced properties.
Cyclothialidine represents a distinct class of antibacterial agents that target the ATPase activity of DNA gyrase B subunit (GyrB), exhibiting a mechanism of action that involves competitive inhibition with ATP binding. As a bacterial type II topoisomerase, DNA gyrase plays an essential role in DNA replication, transcription, and repair by introducing negative supercoils into DNA, with the GyrB subunit providing the crucial ATPase activity required for the enzyme's catalytic cycle. [1] Despite its potent enzymatic inhibition (Ki = 6 nM against E. coli DNA gyrase), the therapeutic potential of this compound and its derivatives has been limited by challenges associated with membrane permeability and cellular penetration, which directly impact compound efficacy in whole-cell assays and in vivo models. [1]
The optimization of membrane permeability represents a critical bottleneck in the development of bioactive compounds, particularly for those targeting intracellular bacterial enzymes like DNA gyrase. Membrane permeability directly influences a compound's absorption, distribution, and cellular uptake, ultimately determining its translational potential from enzymatic inhibition to antibacterial efficacy. [2] For this compound derivatives, permeability optimization must be strategically balanced with maintaining the structural features required for potent GyrB inhibition, creating a multi-parameter optimization challenge that requires integrated computational and experimental approaches.
Table 1: Key Optimization Strategies for this compound Derivatives
| Optimization Aspect | Current Approaches | Expected Outcomes |
|---|---|---|
| Membrane Permeability | C2PO-guided modifications, N-methylation, logP optimization | Enhanced cellular uptake, improved oral bioavailability |
| GyrB Binding Affinity | Structure-based design, 3D-QSAR, molecular docking | Maintained or improved enzymatic inhibition (Ki < 10 nM) |
| Metabolic Stability | Steric shielding of labile sites, isostere replacement | Reduced hepatic clearance, extended half-life |
| Solubility | Ionizable groups, formulation approaches | Enhanced dissolution, improved absorption |
Recent advances in machine learning-powered molecular optimization have created new opportunities for addressing the permeability challenges associated with this compound derivatives. The C2PO (Cyclic Peptide Permeability Optimizer) framework, though initially developed for cyclic peptides, provides a relevant methodological approach that can be adapted for small molecules like this compound. This estimator2generative approach combines deep learning-based permeability prediction with molecular optimization through controlled structural modifications, enabling systematic exploration of chemical space while prioritizing permeability enhancement. [3]
The C2PO framework provides a machine learning-powered approach for optimizing membrane permeability through structural modification, employing a graph transformer architecture that extends beyond limited vocabulary language models to generalize to monomers beyond those in the training dataset. [3] The protocol begins with preparation of the molecular representation of the this compound scaffold, followed by iterative optimization cycles that systematically explore structural modifications with predicted improvements in membrane permeability.
Step-by-Step Protocol:
Input Structure Preparation:
Model Configuration:
Optimization Cycle:
Post-Processing and Correction:
Molecular docking protocols provide critical insights into the structural determinants of GyrB binding affinity, enabling rational design of this compound derivatives that maintain target engagement while improving permeability. The docking workflow begins with preparation of the GyrB crystal structure (PDB: 1KIJ), followed by binding site characterization, compound docking, and binding mode analysis. [4]
Detailed Docking Protocol:
Protein Preparation:
Ligand Preparation:
Docking Procedure:
3D-QSAR Analysis:
For congeneric series of this compound derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide robust quantitative structure-activity relationship models that correlate molecular features with biological activity. [5]
Molecular Alignment:
Field Calculation:
Model Validation:
Table 2: Computational Protocols and Key Parameters
| Method | Software/Tools | Key Parameters | Validation Metrics |
|---|---|---|---|
| C2PO Optimization | PyTorch Geometric, RDKit | 6 attention heads, 512-dim features, k=2 modifications | Predicted permeability increase, structural similarity >0.6 |
| Molecular Docking | DOCK v5.1.0, AMBER | 100 orientations/compound, bump filtering, AMBER scoring | Pose reproducibility, RMSD <2.0 Å, energy scores |
| 3D-QSAR | SYBYL, CoMFA/CoMSIA | 2.0 Å grid spacing, steric/electrostatic fields | q² > 0.5, r² > 0.8, predictive r² > 0.6 |
| MD Simulations | GROMACS, AMBER20 | 100 ns trajectory, 2 fs time step, NPT ensemble | RMSD stability <2.0 Å, binding free energy calculations |
Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method for predicting passive transcellular permeability, representing a critical first-tier experimental assessment for this compound derivatives. The assay measures the ability of compounds to cross an artificial membrane composed of phospholipids, simulating the passive diffusion component of cellular permeability. [2]
Detailed PAMPA Protocol:
Artificial Membrane Preparation:
Assay Procedure:
Sample Analysis and Calculations:
Caco-2 Cell Permeability Assay provides a more physiologically relevant model of intestinal permeability, incorporating active transport mechanisms and cellular barriers. The protocol involves:
DNA Gyrase Supercoiling Inhibition Assay measures the direct target engagement of this compound derivatives against DNA gyrase, ensuring that permeability optimization does not compromise enzymatic inhibition. [4] [1]
Step-by-Step Protocol:
Enzyme Preparation:
Supercoiling Reaction:
Reaction Termination and Analysis:
IC₅₀ Determination:
ATPase Inhibition Assay specifically measures the effect on GyrB ATPase activity, providing mechanistic insight complementary to the supercoiling assay. [1]
Successful optimization of this compound derivatives requires balanced improvement across multiple parameters, with permeability enhancement strategically balanced against maintained target engagement and drug-like properties. The following decision framework provides systematic guidance for compound progression and optimization prioritization.
Key Decision Parameters:
Permeability-Activity Balance:
Structural Modification Impact:
Selectivity and Toxicity:
Table 3: Target Profile for Optimized this compound Derivatives
| Parameter | Minimum Acceptable | Target Profile | Optimal Profile |
|---|---|---|---|
| PAMPA Papp (10⁻⁶ cm/s) | > 1.0 | > 5.0 | > 10.0 |
| Caco-2 Papp (10⁻⁶ cm/s) | > 0.5 | > 2.0 | > 5.0 |
| Gyrase IC₅₀ (nM) | < 500 | < 100 | < 20 |
| Antibacterial MIC (μg/mL) | < 10 | < 2.0 | < 0.5 |
| Cytotoxicity IC₅₀ (μg/mL) | > 50 | > 100 | > 200 |
| Plasma Stability (% remaining) | > 30 | > 60 | > 80 |
| Human Liver Microsomal Stability | > 20% remaining | > 40% remaining | > 60% remaining |
The stage-gated progression framework ensures efficient resource allocation while derisking the development pathway for this compound derivatives. Compounds must meet all criteria at each stage to advance to more complex and resource-intensive evaluations.
Stage 1: Initial Profiling (Required for progression)
Stage 2: In Vitro Characterization (Required for progression)
Stage 3: Lead Optimization (Required for progression)
Stage 4: Candidate Selection (Required for progression)
The integrated computational and experimental framework presented in these Application Notes and Protocols provides a systematic approach for optimizing the membrane permeability of this compound derivatives while maintaining their potent DNA gyrase inhibition. By combining machine learning-driven molecular optimization with rigorous experimental validation, researchers can efficiently navigate the complex structure-permeability-activity relationships that define successful antibacterial agents.
The protocols detailed in this document emphasize the critical importance of balancing permeability enhancement with maintained target engagement, particularly for specialized bacterial targets like DNA gyrase where specific molecular interactions are essential for potency. The adaptation of the C2PO framework, originally developed for cyclic peptides, to small molecules like this compound demonstrates the transferability of computational approaches across chemical classes, while the experimental protocols provide standardized methods for comparative assessment of derivative compounds.
Future directions in this field will likely include the development of specialized prediction models specifically trained on GyrB inhibitors, incorporation of advanced molecular dynamics simulations for membrane partitioning behavior, and application of microfluidics-based permeability screening for higher throughput assessment. Additionally, the growing understanding of bacterial membrane penetration mechanisms beyond passive diffusion may enable targeted optimization for specific bacterial species or resistance profiles.
Cyclothialidine represents a promising class of DNA gyrase inhibitors that originated from the fermentation products of Streptomyces filipinensis. As a bacterial type II topoisomerase, DNA gyrase plays an essential role in DNA replication, transcription, and recombination by introducing negative supercoils into bacterial DNA, an energetically unfavorable reaction that depends on ATP hydrolysis. The enzyme consists of two subunits, GyrA and GyrB, forming a functional heterodimer A₂B₂. While the A subunit mediates DNA breakage and reunion, the B subunit catalyzes ATP hydrolysis and presents an attractive target for antibacterial development. [1] [2] this compound and its derivatives specifically target the ATP-binding pocket in the N-terminal domain of GyrB, competitively inhibiting ATPase activity and consequently blocking the DNA supercoiling function essential for bacterial viability. [1]
The significance of this compound optimization stems from the urgent need for novel antibacterial agents to address the growing threat of multidrug-resistant pathogens, particularly Gram-positive bacteria like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis that show increasing resistance to clinically used drugs. [3] Despite its potent enzyme inhibitory activity (approximately two-fold higher than novobiocin against DNA gyrase), the natural this compound product exhibits limited antibacterial efficacy in whole-cell assays due to poor penetration through bacterial cell membranes. [1] [4] This discrepancy between enzymatic inhibition and cellular activity highlights the critical importance of lead optimization strategies to improve the pharmacokinetic properties and bacterial permeability while maintaining potent target engagement, ultimately transforming this promising scaffold into clinically viable antibacterial agents. [3]
The lead optimization process for this compound derivatives begins with establishing comprehensive structure-activity relationships to guide rational design. Through systematic structural modifications, researchers have identified the essential pharmacophoric elements required for maintaining potent DNA gyrase inhibition:
Table 1: Key Structure-Activity Relationship Findings for this compound Optimization
| Structural Element | Modification Impact | Activity Consequence |
|---|---|---|
| Bicyclic 12-membered lactone | Core scaffold | Essential for activity |
| 14-hydroxy group | Hydroxylation required | Critical for target engagement |
| Lactone ring size | 11- to 16-membered tolerated | 14-membered optimal |
| Phenolic hydroxy group | Position-specific | Important for H-bond interactions |
| Bicyclic core modifications | Significant alterations possible | Enables scaffold hopping |
The optimization strategy has employed several key approaches to enhance the drug-like properties of this compound derivatives:
Direct chemical manipulation: This involves systematic functional group additions, substitutions, isosteric replacements, and ring system adjustments to improve potency and physicochemical properties. Structure-based design has been particularly valuable when structural information about the biomolecular target is available. [5]
Structure-activity relationship directed optimization: Following initial modifications, subsequent iterations focus on establishing detailed structure-activity relationships to address specific challenges related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) while improving candidate effectiveness. This approach typically maintains the basic structural cores of the natural product. [5]
Pharmacophore-oriented molecular design: For more significant structural improvements, this strategy implements substantial modifications to the core scaffold using modern drug design methods including structure-based design and scaffold hopping. This addresses challenges associated with the chemical accessibility of natural leads and creates novel derivatives with distinctive properties. [5]
Fragment-based optimization: Recent approaches have utilized in silico fragment-based studies to identify low-molecular weight fragments that bind to the GyrB ATPase pocket, enabling de novo design of novel inhibitors inspired by the this compound pharmacophore. [1]
Molecular docking protocols provide critical insights into the binding interactions between this compound derivatives and the DNA gyrase B subunit, enabling rational structure-based design:
Protein Preparation: Begin by retrieving the crystallographic structure of DNA gyrase B (e.g., PDB ID: 4DUH) from the Protein Data Bank. Remove the native ligand and water molecules, then add hydrogen atoms and assign appropriate protonation states to key residues (particularly Asp73 which often forms critical H-bond interactions). Optimize the structure using energy minimization while applying restraints to heavy atoms. [1] [2]
Ligand Preparation: Generate the 3D structures of this compound derivatives using molecular building tools or retrieve from chemical databases. Apply geometry optimization using molecular mechanics force fields (e.g., MMFF94) or semi-empirical quantum mechanical methods (e.g., PM6). Consider generating multiple conformations for flexible molecules to account for rotational bonds. [1]
Docking Execution: Utilize docking software such as FRED or GNINA with the Chemgauss3 scoring function, which considers molecular shape, hydrogen bonding, and hydrophobic interactions. Define the binding site around the ATP-binding pocket of GyrB, particularly focusing on residues known to interact with this compound derivatives. Perform rigid docking of pre-generated conformers, ranking poses based on complementary scoring functions. [1] [6]
Binding Mode Analysis: Examine the highest-ranking poses for consistent hydrogen bonding with Asp73 and a conserved water molecule in the binding site—a common feature of effective GyrB inhibitors. Evaluate additional hydrophobic interactions with surrounding residues and assess the orientation of the lactone ring system within the binding pocket. [1]
QSAR modeling establishes mathematical relationships between structural descriptors of this compound derivatives and their biological activity, enabling predictive optimization:
Dataset Curation: Compile a structurally diverse set of this compound derivatives (typically 40-50 compounds) with consistent experimental measurements of DNA gyrase inhibitory activity (e.g., IC₅₀ values from supercoiling assays). Ensure chemical structures are accurately represented and standardized. [1] [6]
Molecular Descriptor Calculation: Compute comprehensive molecular descriptors using software such as DRAGON. Include 1D (constitutional), 2D (topological, connectivity), and 3D (geometric, steric) descriptors to capture diverse structural properties. For 3D descriptors, use the lowest energy conformation or docking-derived bioactive conformation. [1] [6]
Model Development and Validation: Apply variable selection techniques (e.g., genetic algorithms, stepwise selection) to identify the most relevant descriptors. Construct multiple QSAR models using different algorithms (e.g., multiple linear regression, partial least squares). Validate model robustness through internal (cross-validation, bootstrapping) and external validation (test set prediction). Aim for models with Q² > 0.6 and R² > 0.7 for reliable predictions. [1] [6]
Model Interpretation and Application: Interpret statistically significant descriptors to extract meaningful structure-activity relationships. Correlate specific structural features with enhanced activity—for this compound derivatives, key descriptors often relate to molecular size, shape, hydrogen bonding capacity, and hydrophobic character. Utilize the validated model to predict activities of virtual compounds before synthesis, prioritizing derivatives with favorable predicted potency. [1] [6]
Table 2: Key Molecular Descriptors in this compound QSAR Models and Their Structural Significance
| Descriptor Category | Specific Descriptors | Structural Interpretation | Impact on Activity |
|---|---|---|---|
| Topological | Balaban index, Wiener index | Molecular branching, complexity | Optimal intermediate values |
| Geometrical | Shadow indices, WHIM | Molecular dimensions, shape | Size complementarity to binding site |
| Electronic | Partial charges, HOMO/LUMO | Electron distribution, reactivity | H-bonding capacity with Asp73 |
| Hydrophobic | LogP, Moriguchi octanol-water | Lipophilicity | Membrane permeability vs. solubility |
| Hydrogen Bonding | H-donor/acceptor counts | Hydrogen bonding capability | Target engagement and specificity |
Experimental validation is essential to confirm the predicted activity and selectivity of optimized this compound derivatives through standardized biological assays:
DNA Gyrase Supercoiling Inhibition Assay: Prepare reaction mixtures containing relaxed pBR322 plasmid DNA, DNA gyrase enzyme (E. coli or S. aureus source), and test compounds at various concentrations in supercoiling buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol). Incubate at 37°C for 30 minutes, then terminate reactions by adding stopping buffer (1% SDS, 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue). Analyze samples by agarose gel electrophoresis (1% agarose in TAE buffer), stain with ethidium bromide, and visualize under UV light. Determine IC₅₀ values by quantifying the conversion of relaxed to supercoiled DNA using densitometric analysis. [1] [6]
Bacterial Growth Inhibition Assays: Determine minimum inhibitory concentrations (MICs) using the broth microdilution method according to CLSI guidelines. Prepare serial dilutions of test compounds in Mueller-Hinton broth in 96-well plates, then inoculate with standardized bacterial suspensions (5 × 10⁵ CFU/mL of Gram-positive pathogens including S. aureus, S. pyogenes, and E. faecalis). Include appropriate controls (growth controls, solvent controls, and reference antibiotics). Incubate plates at 37°C for 18-24 hours, then measure optical density at 600 nm. The MIC is defined as the lowest concentration that completely inhibits visible growth. [3] [4]
Cytotoxicity Assessment: Evaluate selective toxicity against mammalian cells using cell viability assays (e.g., MTT assay) with human cell lines (e.g., HEK-293, HepG2). Culture cells in appropriate media, seed into 96-well plates (10⁴ cells/well), and treat with serial dilutions of test compounds for 48-72 hours. Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours, then dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm and calculate CC₅₀ values (concentration causing 50% cytotoxicity). Determine selectivity index as CC₅₀/MIC for promising derivatives. [2]
ADMET profiling provides critical data on the drug-like properties of optimized this compound derivatives, guiding selection of candidates with favorable pharmacokinetic profiles:
Metabolic Stability Assay: Incubate test compounds (1-5 µM) with liver microsomes (human or rodent, 0.5 mg protein/mL) in potassium phosphate buffer (pH 7.4) containing NADPH regenerating system at 37°C. At predetermined time points (0, 5, 15, 30, 60 minutes), remove aliquots and terminate reactions with ice-cold acetonitrile. Analyze parent compound remaining by LC-MS/MS comparison with authentic standards. Calculate in vitro half-life (t₁/₂) and intrinsic clearance (CLint). [5]
Plasma Protein Binding: Determine fraction unbound using equilibrium dialysis. Add test compounds to plasma (human or rodent) in the donor chamber and buffer in the receiver chamber, separated by a semi-permeable membrane. Incubate at 37°C with gentle shaking for 4-6 hours to reach equilibrium. Quantify compound concentrations in both chambers using LC-MS/MS and calculate the percentage of plasma protein binding. [5]
Caco-2 Permeability Assay: Culture Caco-2 cells on transwell inserts for 21 days to form differentiated monolayers. Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER > 300 Ω·cm²). Add test compounds to the donor compartment (apical for A→B transport, basolateral for B→A transport) and sample from the receiver compartment at timed intervals (e.g., 30, 60, 90, 120 minutes). Analyze samples by LC-MS/MS to determine apparent permeability (Papp) and efflux ratio. [5]
hERG Inhibition Assay: Evaluate potential cardiotoxicity using patch-clamp electrophysiology on HEK-293 cells stably expressing hERG potassium channels. Measure tail currents following depolarization to +20 mV from a holding potential of -80 mV. Apply test compounds at multiple concentrations and determine IC₅₀ for hERG current inhibition. [5]
Case study 1: The optimization of this compound led to the discovery of analogue 94 (Ro 09-1437), which demonstrated excellent and broad in vitro antibacterial activity against Gram-positive pathogens including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, overcoming resistance to clinically used drugs. Further optimization of pharmacokinetic properties, particularly through reduction of lipophilicity, yielded congeners with significantly improved in vivo efficacy. [3]
Case study 2: A comprehensive QSAR and molecular docking study on 42 this compound derivatives identified key structural modifications that enhanced antigyrase activity. Three robust QSAR models explaining over 70% of experimental variance were developed, enabling rational design of novel inhibitors with improved target engagement. The study successfully extracted structure-activity relationships encoded in predictive models, guiding subsequent synthetic efforts. [1] [6]
Case study 3: Recent pharmacophore-based virtual screening against the DNA gyrase B target identified two promising inhibitors (MCULE-6042843173 and MCULE-2362244223) with superior binding affinities compared to the reference inhibitor RLI. Molecular dynamics simulations confirmed stable binding interactions, and in silico ADMET profiling predicted favorable drug-like properties, highlighting the potential of structure-based approaches for optimizing this compound-inspired scaffolds. [2]
Table 3: Summary of Optimized this compound Derivatives and Their Biological Profiles
| Compound ID | Structural Features | Gyrase IC₅₀ (µM) | Antibacterial MIC (µg/mL) | Key Improvements |
|---|---|---|---|---|
| This compound | Natural product | 0.02-0.05 | >64 (most strains) | Reference compound |
| Ro 09-1437 | 14-membered lactone, optimized substituents | 0.01 | 0.5-4 (Gram-positive) | Broad-spectrum activity |
| GR122222X | Ala substitution at N-terminus | 0.015 | 1-8 (Gram-positive) | Improved synthetic accessibility |
| Analogue 94 | Modified lactone, reduced lipophilicity | 0.008 | 0.25-2 (Gram-positive) | Enhanced in vivo efficacy |
| Analogue 97 | Altered bicyclic core, polar groups | 0.012 | 0.5-4 (Gram-positive) | Improved pharmacokinetics |
| MCULE-6042843173 | Virtual screening hit, novel scaffold | 0.006 (predicted) | N/A | High binding affinity |
The continued optimization of this compound-derived DNA gyrase inhibitors incorporates several advanced strategies to enhance the probability of clinical success:
Integrated computational-experimental workflows: Combine structure-based design, molecular dynamics simulations, and free energy calculations with high-throughput experimental validation to accelerate the optimization cycle. Recent advances include the use of deep learning-based docking algorithms (e.g., GNINA) and quantum mechanics/molecular mechanics (QM/MM) approaches to more accurately predict binding affinities and reaction mechanisms. [6] [2]
Scaffold hopping and hybridization: Develop novel chemotypes that maintain the essential pharmacophore elements while improving drug-like properties through fragment-based design and scaffold morphing approaches. Several research groups have reported success with combining elements from different GyrB inhibitor classes to create hybrid molecules with enhanced potency and spectrum. [1] [2]
Overcoming bacterial resistance: Design derivatives that maintain activity against resistant strains by targeting less mutable regions of the GyrB ATP-binding site or incorporating structural features that circumvent common resistance mechanisms. Recent studies have focused on optimizing interactions with conserved residues and the structural water network in the binding pocket. [7] [2]
Expanding spectrum to Gram-negative pathogens: Address the permeability challenge in Gram-negative bacteria through strategic modifications to improve penetration through outer membranes while maintaining efflux pump avoidance. Approaches include designing smaller molecular weight derivatives, incorporating amine groups to facilitate self-promoted uptake, and utilizing efflux pump inhibitors in combination therapies. [7]
The transition from optimized lead compounds to clinical candidates requires careful attention to several key aspects:
Preclinical safety profiling: Implement comprehensive toxicological assessment including genotoxicity (Ames test), cardiotoxicity (hERG inhibition), and organ-specific toxicity studies early in the optimization process to identify potential liabilities. [5]
Formulation strategies: Address potential challenges in solubility and bioavailability through appropriate formulation approaches, including salt selection, nanoparticle formulations, or prodrug strategies for poorly soluble derivatives. [5]
Translational models: Utilize predictive in vitro and in vivo infection models that better recapitulate human pharmacokinetics and pharmacodynamics to improve the translation from animal efficacy studies to human clinical trials. [5]
The lead optimization strategies outlined in these application notes provide a comprehensive framework for advancing this compound-derived DNA gyrase inhibitors toward clinical development. Through the integrated application of computational design, synthetic chemistry, and biological evaluation, researchers can systematically address the limitations of early leads while maintaining potent target inhibition, ultimately contributing to the urgent need for novel antibacterial agents in the era of multidrug resistance.
Q: What is this compound and why is it a promising antibiotic lead? A: this compound is a natural product isolated from Streptomyces filipinensis and is a potent inhibitor of bacterial DNA gyrase [1] [2]. Its promise lies in its potent enzymatic inhibition, which is often superior to other known gyrase inhibitors like novobiocin and some fluoroquinolones [2].
Q: What is the primary challenge in developing this compound as an antibiotic? A: The central challenge is its poor penetration into bacterial cells [1] [3]. While it is a highly potent DNA gyrase inhibitor in cell-free enzymatic assays (with IC₅₀ values in the nanogram-per-milliliter range), it exhibits hardly any growth-inhibitory activity against intact bacterial cells [1] [2]. Research has confirmed that its structure can enter and exert antibacterial activity in Eubacterium species, proving that the mechanism of action works once inside the cell, but penetration into most other bacterial cells is inefficient [2] [3].
To address the penetration issue, you can consider several strategic approaches, each with potential experimental pathways.
| Strategy | Rationale | Key Considerations |
|---|---|---|
| Structural Analogs [1] [3] | Synthesize congeners to identify structures with improved uptake while maintaining gyrase inhibition. | The 12-membered lactone and phenolic hydroxy are crucial for activity [1]. |
| Prodrug Approach | Modify the structure to be more hydrophilic/lipophilic to improve passive diffusion; design linkages cleaved by specific bacterial enzymes. | Must ensure efficient conversion to the active form inside the bacterial cell. |
| Nanoparticle Delivery [4] | Use nanocarriers to escort this compound through the cell membrane, potentially bypassing penetration barriers. | Protects the drug, allows for surface functionalization, and can target specific sites [4]. |
| Conjugation to Carrier Molecules [3] | Link the active pharmacophore to a molecule that facilitates uptake (e.g., peptides, siderophores, or other transporters). | A cholesterol conjugate was attempted but did not improve activity, highlighting the need for careful carrier selection [3]. |
The following diagram outlines a logical workflow for investigating these strategies.
Q: What are the key experiments to evaluate the success of these strategies? A: You must use a combination of enzymatic and whole-cell assays to distinguish between improved penetration and retained target inhibition.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay [2]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
| Compound | DNA Gyrase IC₅₀ (µg/mL) | MIC vs. S. aureus (µg/mL) | Interpretation |
|---|---|---|---|
| Native this compound | ~0.03 [2] | >64 [1] [3] | Potent enzyme inhibitor, poor penetration. |
| Successful Analog | ~0.03 - 0.1 | 1 - 8 | Retained target inhibition with improved uptake. |
| Unsuccessful Analog | >>1.0 | >64 | Lost primary activity; structural change was detrimental. |
| Unsuccessful Analog | ~0.03 | >64 | Penetration issue not solved. |
Q: My analog shows excellent enzyme inhibition but no improvement in MIC. What should I do? A: This confirms the penetration issue persists. Your next steps should be:
Q: My compound shows good MIC but a much higher (worse) IC₅₀. What does this mean? A: This suggests that the antibacterial activity you are observing may be due to a different mechanism of action (e.g., general membrane disruption) and not specific DNA gyrase inhibition. You should:
What is this compound?
Why is Reducing Lipophilicity Important?
Table: Key Properties of Original this compound Compound
| Property | Characteristics | Impact on Activity |
|---|---|---|
| Enzyme Inhibition | High potency (pKi 8.2, Ki 6nM) [5] | Excellent target engagement |
| Whole-Cell Activity | MIC >128 μg/ml [5] | Poor antibacterial efficacy |
| Membrane Permeation | Insufficient | Limited cellular access |
| Structural Features | Bicyclic 12-membered lactone, phenolic hydroxy group [2] | High intrinsic lipophilicity |
Rationale: Complex natural products often contain structural elements that contribute to lipophilicity but are not essential for target binding [6].
Approach: Systematic deconstruction of this compound identified the 14-hydroxylated, bicyclic core as the minimal structural requirement for DNA gyrase inhibition [1]. Researchers discovered that even seco-analogues (open-chain forms) maintained enzyme inhibitory properties, reducing the minimal structural requirements to a simple, hydroxylated benzyl sulfide [1].
Implementation:
Impact: This simplification approach reduced molecular complexity and lipophilicity while maintaining target engagement, ultimately yielding derivatives with improved antibacterial spectrum against Gram-positive pathogens including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis [1].
Rationale: Modifying macrocyclic ring size significantly influences both pharmacological activity and physicochemical properties [1] [7].
Evidence: Research demonstrated that DNA gyrase inhibitory activity was preserved across 11- to 16-membered lactones, with the 14-membered lactones displaying the most potent antibacterial activity [1].
Optimal Profile: The 14-membered lactone derivatives exhibited the best balance of target inhibition and whole-cell activity due to improved physicochemical properties, including optimized lipophilicity [1].
Rationale: Introducing polar groups and heteroatoms can directly counterbalance excessive lipophilicity while potentially improving target interactions [6].
Hydroxy Group Conservation: The phenolic hydroxy group at position 14 was identified as essential for gyrase inhibition and also contributes to hydrophilicity [1] [2].
Nitrogen Incorporation: While natural products typically have low nitrogen content, strategic introduction of nitrogen atoms can enhance aqueous solubility through hydrogen bonding and salt formation opportunities [6]. Nitrogen atoms serve as both hydrogen bond donors and acceptors, improving binding efficiency and solubility [6].
Halogen Consideration: Although halogens generally increase lipophilicity, strategic use of fluorine atoms can improve binding affinity and metabolic stability through electronic effects [6].
Rationale: Contrary to conventional wisdom, adding carbon atoms in specific structural contexts can actually reduce measured lipophilicity [8].
Bridged Heterocycle Advantage: Adding carbon atoms in a bridged fashion to saturated heterocycles (piperidines, morpholines, piperazines) can reduce lipophilicity while maintaining or improving permeability and oral bioavailability [8].
Implementation Examples:
Application to this compound: This counterintuitive approach could be applied to this compound derivatives by incorporating bridged saturated heterocycles in side chains or structural modifications to fine-tune lipophilicity without sacrificing membrane permeability.
Table: Comparison of Lipophilicity-Reduction Strategies for this compound Derivatives
| Strategy | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Structural Simplification | Remove redundant atoms/fragments [6] | Identifies minimal pharmacophore; reduces molecular weight | Risk of losing target affinity if key elements removed |
| Lactone Ring Size Optimization | Adjust macrocyclic ring size [1] | Direct impact on physicochemical properties | 14-membered ring identified as optimal; limited flexibility |
| Hydrophilic Motif Introduction | Add polar/hydrogen-bonding groups [6] | Improves aqueous solubility; may enhance target binding | Excessive polarity can compromise membrane permeability |
| Bridged Heterocycles | Add carbon in constrained 3D arrangements [8] | Reduces lipophilicity while maintaining permeability | Synthetic complexity; potential for new chiral centers |
The following workflow outlines a systematic approach for evaluating and optimizing lipophilicity in this compound derivatives:
Lipophilicity Measurement (Chromatographic Methods)
DNA Gyrase Inhibition Assay
Whole-Cell Antibacterial Activity Testing
Q1: Our this compound derivative shows excellent enzyme inhibition but poor cellular activity. What should we investigate first?
Q2: When we reduce lipophilicity, we often lose enzyme inhibitory activity. How can we preserve potency?
Q3: What are the optimal lipophilicity ranges for this compound-derived antibacterial agents?
Q4: How can we overcome the synthetic complexity of this compound derivatives while optimizing properties?
Cyclothialidine is a natural product macrocycle and a potent inhibitor of bacterial DNA gyrase B, which is a promising target for novel antibiotics [1] [2]. The core pharmacokinetic challenge is summarized in the table below.
| Property | Description | Implication |
|---|---|---|
| In Vitro Potency | pKi of 8.2 (Ki = 6 nM) for E. coli DNA gyrase B; competitively inhibits ATPase activity [3] [2]. | High target potency demonstrated in biochemical assays. |
| Cellular Activity | Very low growth-inhibitory activity against intact bacterial cells (MIC >128 μg/ml) [2]. | Poor translation of in vitro potency to whole-cell activity. |
| Primary Challenge | Presumably poor penetration across the bacterial cytoplasmic membrane [2]. | The compound likely fails to reach its intracellular target in sufficient concentrations. |
While specific guides for this compound are scarce, the general strategies below, inferred from the literature on similar compounds, can guide your experimentation.
| Strategy | Rationale & Potential Actions |
|---|---|
| Structural Simplification | Reduce molecular weight and complexity to improve permeation. The core macrocyclic structure of this compound itself has been investigated as a starting point for drug discovery for other targets, suggesting it is a privileged structure [1]. |
| Synthetic Analog Exploration | Create a suite of analogs with modified properties. Research has successfully produced this compound analogs (B, C, D, and E) with potent gyrase inhibition, confirming the feasibility of modifying the parent structure [4]. |
| Employ Modern SBDD & Computational Methods | Use in-silico tools to predict and optimize PK properties early in the design process. For DNA gyrase B inhibitors, modern approaches involve: • Pharmacophore-Based Virtual Screening: To identify key interaction features [5]. • Deep Learning-Based Molecular Docking: To predict binding affinity and poses [5]. • Molecular Dynamics (MD) Simulations: To assess the stability of protein-ligand complexes and interaction profiles over time [5]. |
The following diagram outlines a potential integrated workflow for discovering and optimizing improved this compound analogs.
Q1: Why is there a focus on the macrocyclic core of this compound? The macrocyclic core is considered a "privileged substructure" from nature. It can serve as a high-quality starting point for inhibiting difficult targets because macrocycles often offer superior binding to large, featureless binding sites and may have improved cell permeability and metabolic stability over their linear counterparts [1].
Q2: Our analog shows excellent in vitro gyrase inhibition but no whole-cell activity. What should we check? This is the core challenge with this compound. After confirming the potency data, your focus should shift entirely to cellular penetration.
Q3: What modern modeling approaches can inform our analog design? While direct PK data is limited, you can leverage:
Cyclothialidine is a potent DNA gyrase inhibitor isolated from Streptomyces filipinensis NR0484 [1]. It belongs to a structurally novel class of natural products and is highly active in vitro, but its development as a drug is challenging due to poor penetration into most bacterial cells, making it a valuable lead structure for novel antibacterial agents [1]. Related analogs (Cyclothialidines B, C, D, and E) have also been isolated from other Streptomyces strains [2].
The table below summarizes its key biochemical characteristics.
| Property | Description |
|---|---|
| Source | Streptomyces filipinensis NR0484 [1] |
| Mode of Action | Inhibition of DNA gyrase [1] |
| Primary Challenge | Poor penetration into most bacterial cells, limiting its antibacterial spectrum despite high in vitro potency [1] |
| Research Goal | Yield optimization for further studies and potential derivative development [1] |
While specific data on this compound fermentation is limited, the following framework addresses common challenges in microbial fermentation for antibiotic production, drawing from general bioprocess optimization principles [3].
| Problem | Possible Causes | Suggested Actions |
|---|---|---|
| Low Final Yield | Suboptimal strain, nutrient limitation, incorrect process parameters (pH, T°, DO). | Use high-producing strain, optimize media (C/N source), use DoE for process parameter optimization [3]. |
| Inconsistent Yield Between Batches | Process parameter drift, raw material variability, inadequate inoculum preparation. | Strict SOPs for media/inoculum, implement process control (pH/temp), track raw material quality [4]. |
| Process Scale-Up Failure | Poor mass transfer (O2), shear stress, foaming at larger scales. | Optimize agitation/aeration, scale-down models to mimic large-scale, use antifoam agents [3]. |
| High Unit Cost of Production | Low titers, inefficient downstream recovery, high raw material costs. | Focus on yield improvement, optimize downstream steps (centrifugation), explore cheaper raw materials [3]. |
For a structured approach to optimization, consider the following workflow. The diagram below outlines a high-level strategy that integrates process parameter tuning with downstream recovery improvements, which have been shown to significantly increase yield in other fermentation processes [3].
Here are detailed methodologies for the key stages shown in the workflow:
Stage 1: Strain and Inoculum Development
Stage 2: Media Optimization
Stage 3: Bioreactor Parameter Tuning
Stage 4: Downstream Processing
Focusing on specific levers can dramatically improve outcomes. One case study highlighted that optimizing fermentation pulse dosing and downstream recovery steps (centrifugation, washing, spray-drying) led to a 200% yield improvement over four runs [3].
For complex, multi-variable processes, advanced tools can be highly effective. Integrating data from various systems (MES, LIMS) and applying AI models can enable real-time prediction and correction of process deviations. One pharmaceutical manufacturer reported a 10% sustained yield improvement and faster deviation detection by adopting such a platform [4].
FAQ 1: What is the primary mechanism of action of cyclothialidine? this compound is a highly potent inhibitor of bacterial DNA gyrase, a essential type II topoisomerase enzyme [1] [2]. Its mechanism is distinct from quinolone antibiotics.
FAQ 2: Why does this compound have a limited spectrum and poor antibacterial activity despite potent enzyme inhibition? The spectrum is limited primarily due to poor penetration into bacterial cells, not a failure to inhibit the target.
The table below contrasts its potent enzymatic activity with its weak cellular performance:
| Activity Type | Experimental System | Result | Implication |
|---|---|---|---|
| Enzyme Inhibition | E. coli DNA gyrase supercoiling assay [2] | IC50: 0.03 µg/mL (More potent than ciprofloxacin and novobiocin) | Target engagement is highly effective in vitro. |
| Cellular Activity | Growth inhibition of various bacterial species [2] | Active only against Eubacterium spp.; no activity against most other species | Fails to reach its intracellular target in most bacteria. |
FAQ 3: What are the established strategies to overcome the limitations of this compound? Historical research from the 1990s and recent work point to two main strategies:
The following diagram illustrates the modern, structure-based drug discovery workflow that utilizes the this compound core to develop inhibitors for novel targets like Keap1.
Troubleshooting Guide for Key Experiments
When working with this compound and its derivatives, consider the following technical points:
This section provides a foundational overview of the primary resistance mechanisms in Gram-positive bacteria, which is essential for developing effective structural modifications.
The World Health Organization (WHO) has classified certain Gram-positive bacteria as high or medium priority due to their resistance profiles. The primary mechanisms they employ are summarized below [1] [2] [3]:
| Bacterial Pathogen (WHO Priority) | Key Resistance Mechanism(s) | Antibiotic Classes Affected |
|---|---|---|
| MRSA (High) [1] | Production of PBP2a (low-affinity penicillin-binding protein) [1] [3]. | All β-lactams (penicillins, cephalosporins, carbapenems) [1]. |
| VRE (High) [1] | Acquisition of van gene clusters; altered peptidoglycan precursors (D-Ala-D-Lac) [1] [3]. | Glycopeptides (vancomycin, teicoplanin) [1]. |
| Vancomycin-Intermediate S. aureus (VISA) | Thickened cell wall with reduced cross-linking; acts as a "decoy" for vancomycin [1] [3]. | Glycopeptides (vancomycin) [1]. |
| Drug-resistant *S. pneumoniae* (Medium) [1] | Modification of native PBPs via genetic recombination, reducing drug affinity [1]. | β-lactams [1]. |
| Enterococcus faecalis | Low-affinity binding to PBP4 [4]. | Penicillins [4]. |
| Listeria monocytogenes | Signal transduction that adjusts bacterial growth rate under antibiotic pressure [4]. | β-lactams [4]. |
The following diagram illustrates the cellular locations and types of these key resistance mechanisms:
(Caption: Key Antibiotic Resistance Mechanisms in Gram-Positive Bacteria)
Problem: My β-lactam compound is ineffective due to enzymatic hydrolysis by β-lactamases.
Solution: Consider structural modifications that protect the β-lactam ring from degradation.
Strategy 1: Develop β-Lactam/β-Lactamase Inhibitor Combinations
Strategy 2: Design Novel β-Lactams Resistant to Hydrolysis
Problem: My β-lactam antibiotic cannot bind to the PBP2a protein in MRSA.
Solution: Employ strategies that either directly target PBP2a or bypass the cell wall synthesis pathway entirely.
Strategy 1: Use Ceftaroline
Strategy 2: Explore Non-β-Lactam Cell Wall Agents
The workflow below outlines the key decision points for selecting and validating a structural strategy.
(Caption: Workflow for Developing Anti-MRSA Compounds Targeting PBP2a)
Problem: My glycopeptide antibiotic has lost efficacy due to altered peptidoglycan precursors.
Solution: Focus on compounds that target the cell membrane or bind to the modified precursor.
Strategy 1: Utilize Lipoglycopeptides
Strategy 2: Employ Cyclic Lipopeptides
The field of antimicrobial resistance is dynamic. When designing your experiments, please consider:
The original isolation process for this compound from Streptomyces filipinensis NR0484 involves a multi-step chromatography approach [1]. The following workflow diagram maps out the key stages:
For researchers replicating or building upon this work, the following table summarizes the critical established protocols and characterization data from the original studies.
| Aspect | Protocol & Characterization Data |
|---|---|
| Source | Produced by Streptomyces filipinensis NR0484 [1]. |
| Structure | Unique 12-membered lactone ring integrated into a pentapeptide chain, elucidated via amino acid analysis and 2D-NMR [1] [2]. |
| Primary Assay | DNA supercoiling reaction of E. coli DNA gyrase [2]. |
| Potency (IC₅₀) | 0.03 µg/mL (against E. coli DNA gyrase), making it one of the most potent gyrase inhibitors known at the time of discovery [2]. |
| Antibacterial Spectrum | Highly active against purified DNA gyrases from both Gram-positive and Gram-negative bacteria, but whole-cell activity is generally poor due to penetration issues, except against Eubacterium spp. [2]. |
Due to the lack of specific troubleshooting information for this compound, the following guide is extrapolated from general purification challenges and the compound's known characteristics. These points should be validated empirically.
| Issue | Potential Causes | Suggested Solutions & Optimization Approaches |
|---|
| Low Yield / Poor Recovery | • Compound degradation during process. • Inefficient elution from chromatography resins. • Strong binding to specific media. | • Maintain low temperatures and use stable pH buffers. • Screen different organic modifiers (e.g., methanol, acetonitrile) and pH gradients for elution. • Consider adding a polishing step with a different separation mechanism (e.g., HPLC). | | Low Purity / Contaminants | • Incomplete separation from structurally similar metabolites. • Carryover of media components or cellular debris. | • Increase chromatographic resolution (e.g., slower gradients, smaller particle size media). • Incorporate an additional orthogonal purification step (e.g., reversed-phase chromatography after ion-exchange). | | Poor Activity in Assays | • Degradation of the lactone ring. • The known poor penetration into bacterial cells [2]. | • Confirm compound integrity post-purification (e.g., by NMR, MS). • Use a cell-free enzymatic assay (DNA gyrase supercoiling assay) to confirm target engagement is maintained [3]. | | Process Scaling Challenges | • Long processing times. • High solvent consumption with classical column chromatography. | • Evaluate modern solid-phase extraction (SPE) cartridges or simulated moving bed (SMB) chromatography as scalable alternatives to open columns [4]. • Explore pressurized liquid extraction for the initial step to improve efficiency [4]. |
To advance the field, future work could focus on:
The table below summarizes the core characteristics and experimental data for these two DNA gyrase inhibitors.
| Feature | Cyclothialidine | Coumermycin A1 |
|---|---|---|
| Structural Class | Novel 12-membered lactone ring integrated into a pentapeptide chain [1] [2] | Coumarin-family dimer [3] |
| Source | Streptomyces filipinensis [2] | Streptomyces spp. [4] |
| Primary Target | DNA Gyrase B Subunit (ATP-binding site) [5] [6] | DNA Gyrase B Subunit (ATP-binding site) [5] |
| Inhibition Model | Competitive with ATP [5] | Competitive with ATP [5] |
| IC₅₀ (E. coli DNA Gyrase) | 0.03 µg/mL [1] | 0.06 µg/mL [1] |
| Key In Vitro Activity | Highly potent enzyme inhibitor; poor broad-spectrum antibacterial activity due to cell penetration issues [1] [2] | Potent enzyme inhibitor; also shows anti-proliferative activity in human breast cancer cell lines (IC₅₀ ~3-7 µM) [3] |
This diagram illustrates the competitive binding mechanism of both inhibitors:
The quantitative data presented above primarily comes from established in vitro biochemical and cellular assays.
This is the standard method for quantifying the potency of DNA gyrase inhibitors.
This methodology is relevant for coumermycin A1's additional activity.
DNA gyrase is an essential bacterial type II topoisomerase that introduces negative supercoils into DNA through an ATP-dependent process, playing a crucial role in DNA replication, transcription, and recombination. This enzyme represents a validated target for antibacterial development due to its absence in mammalian cells. Natural products have yielded several distinct classes of DNA gyrase inhibitors that can be categorized based on their molecular targets and mechanisms of action:
The following diagram illustrates the primary cellular targets and inhibitory mechanisms of these different classes:
This compound represents a distinctive class of DNA gyrase inhibitor with a specific mechanism that differentiates it from other natural product inhibitors. Biochemical studies have revealed that this compound competitively inhibits the ATPase activity of DNA gyrase by binding to the GyrB subunit with exceptional affinity (Kᵢ = 6 nM) [2]. This inhibition is highly specific to the ATP-binding pocket, as demonstrated by binding assays showing that the interaction between radiolabeled benzoyl-cyclothialidine and Escherichia coli gyrase was effectively competed by ATP and novobiocin (another GyrB inhibitor), but not by ofloxacin (a fluoroquinolone that targets GyrA) [2]. Unlike quinolones that trap the gyrase-DNA complex and induce DNA breaks, this compound shows no effect on linear DNA and does not promote the accumulation of covalent gyrase-DNA complexes, even at concentrations up to 100 μg/mL [2]. The inhibitory activity of this compound is directly antagonized by increasing ATP concentrations, with an 11-fold reduction in potency when ATP concentration increases from 0.5 to 5 mM, further confirming its ATP-competitive mechanism [2].
Aminocoumarins (Novobiocin, Coumermycin A1): Like this compound, aminocoumarins target the ATP-binding site of GyrB but through a structurally distinct binding mode. Novobiocin demonstrates competitive inhibition with ATP but with lower potency compared to this compound (IC₅₀ of 0.06 μg/mL versus 0.03 μg/mL in DNA supercoiling assays) [3]. Despite sharing the GyrB target, this compound maintains activity against some novobiocin-resistant DNA gyrase mutants, suggesting differences in their precise binding interactions [2].
Fluoroquinolones (Ciprofloxacin, Norfloxacin): These synthetic inhibitors operate through a completely different mechanism by stabilizing the covalent gyrase-DNA cleavage complex, leading to double-stranded DNA breaks. This is evident from experiments showing that quinolones cause a decrease in linear DNA when used in gyrase assays, whereas this compound shows no such effect [2]. The result is direct DNA damage rather than energy deprivation.
Microcin B17: This ribosomally synthesized peptide inhibitor operates through yet another mechanism. Processed by specialized enzymes to contain oxazole and thiazole rings, microcin B17 induces DNA strand breaks by a distinct process that doesn't involve direct inhibition of gyrase's catalytic activities, but rather mimics the effect of stabilized cleavage complexes [1].
TriBE Inhibitors (GP6): These novel tricyclic pyrimidoindole inhibitors represent a more recent addition to the GyrB-targeting inhibitors. Like this compound, they competitively inhibit the ATPase activity of both GyrB and ParE (the homologous subunit in topoisomerase IV), exhibiting dual-targeting characteristics [4].
Table 1: Comparative Mechanisms of DNA Gyrase Inhibitors
| Inhibitor | Molecular Target | Mechanism of Action | ATP-Competitive | Cellular Penetration |
|---|---|---|---|---|
| This compound | GyrB subunit | Competitive inhibition of ATPase activity | Yes | Poor in most species |
| Novobiocin | GyrB subunit | Competitive inhibition of ATPase activity | Yes | Moderate |
| Coumermycin A1 | GyrB subunit | Competitive inhibition of ATPase activity | Yes | Moderate |
| Fluoroquinolones | GyrA subunit & DNA | Stabilization of cleavage complex | No | Good |
| Microcin B17 | DNA replication | Induction of DNA strand breaks | No | Variable |
| TriBE Inhibitors (GP6) | GyrB/ParE subunits | Competitive inhibition of ATPase activity | Yes | Good in Gram-negatives |
The inhibitory potency of this compound against DNA gyrase is exceptional when compared to other natural and synthetic gyrase inhibitors. In standardized DNA supercoiling assays using Escherichia coli DNA gyrase, this compound demonstrated a 50% inhibitory concentration (IC₅₀) of 0.03 μg/mL, making it twice as potent as novobiocin and coumermycin A1 (both with IC₅₀ of 0.06 μg/mL) and substantially more potent than fluoroquinolones like norfloxacin (IC₅₀ = 0.66 μg/mL) and ciprofloxacin (IC₅₀ = 0.88 μg/mL) [3]. This remarkable enzymatic inhibition extends beyond E. coli, with this compound showing equally potent inhibition of DNA gyrases isolated from various Gram-positive bacterial species [3]. The compound also effectively inhibits in vitro DNA replication directed from the oriC origin of E. coli, consistent with its mechanism of preventing gyrase-dependent initiation of chromosomal replication [3].
Despite its exceptional enzymatic inhibition, this compound displays limited whole-cell antibacterial activity against most bacterial pathogens. Among numerous species tested, only Eubacterium species demonstrated significant susceptibility to this compound, indicating that the compound has poor penetration into most bacterial cells [3]. This discordance between enzymatic potency and cellular activity represents a major distinction from other gyrase inhibitors like fluoroquinolones and aminocoumarins, which exhibit broader spectrum activity. Structure-activity relationship studies have revealed that certain synthetic congeners of this compound maintain potent gyrase inhibition while acquiring moderate broad-spectrum activity against Gram-positive bacteria, suggesting that the core scaffold holds potential for optimization [5].
Table 2: Comparative Potency of DNA Gyrase Inhibitors
| Inhibitor | DNA Gyrase IC₅₀ (μg/mL) | Antibacterial Spectrum | Cellular Penetration | Therapeutic Utility |
|---|---|---|---|---|
| This compound | 0.03 | Narrow (primarily Eubacterium spp.) | Poor in most species | Lead compound |
| Novobiocin | 0.06 | Moderate (Gram-positives) | Moderate | Historical clinical use |
| Coumermycin A1 | 0.06 | Moderate (Gram-positives) | Moderate | Preclinical studies |
| Norfloxacin | 0.66 | Broad spectrum | Good | Clinical use |
| Ciprofloxacin | 0.88 | Broad spectrum | Good | Widespread clinical use |
| Nalidixic Acid | 26.0 | Narrow spectrum | Moderate | Historical clinical use |
| GP6 (TriBE) | Not reported | Broad spectrum (Gram-negatives) | Good | Clinical candidate |
The development of resistance to antibacterial agents is a critical consideration in drug development. For this compound and other GyrB-targeting inhibitors, the primary resistance mechanism involves mutations in the gyrB gene that alter the ATP-binding pocket without compromising essential enzymatic function. Experimental evolution studies using continuous culturing devices (morbidostat) with Gram-negative pathogens have revealed that resistance to this compound and related TriBE inhibitors emerges through two major classes of mutational events: (1) amino acid substitutions near the ATP-binding site of the GyrB subunit, and (2) various mutations and genomic rearrangements leading to upregulation of efflux pumps [4]. In Escherichia coli, these efflux systems include the AcrAB/TolC system, while in Acinetobacter baumannii, the AdeIJK efflux system is predominantly recruited. Additionally, mutations in the MdtK efflux system appear to contribute to resistance in both species [4].
A key distinction emerges when comparing resistance development between this compound-like inhibitors and fluoroquinolones. For ciprofloxacin and other quinolones, resistance evolution follows a predictable two-stage process: initial target mutations in GyrA (Stage I) followed by efflux pump upregulation (Stage II) [4]. In contrast, evolution of resistance to TriBE inhibitors (which share the GyrB target with this compound) is dominated by efflux upregulation as the initial event, preceding or even replacing target modification [4]. This distinction in evolutionary trajectories has important implications for cross-resistance patterns. Most efflux-driven GP6-resistant isolates display robust cross-resistance to ciprofloxacin, while ciprofloxacin-resistant clones generally show no appreciable increase in resistance to GP6 or, by extension, this compound [4]. This asymmetric cross-resistance profile suggests that efflux mechanisms that protect against GyrB inhibitors frequently confer collateral resistance to fluoroquinolones, but not vice versa.
The following diagram illustrates these distinct evolutionary pathways toward resistance:
The standard assay for evaluating gyrase inhibition activity measures the compound's ability to prevent the conversion of relaxed DNA to supercoiled DNA. The typical protocol involves:
For inhibitors targeting the GyrB subunit, direct measurement of ATPase inhibition provides more specific mechanistic information:
To assess resistance development potential and evolutionary trajectories, continuous culturing devices called morbidostats are employed:
This compound represents a fascinating natural product with exceptional potency against DNA gyrase in enzymatic assays but limited cellular activity due to penetration barriers. Its unique mechanism as a competitive ATPase inhibitor with a distinct binding site from aminocoumarins makes it a valuable lead compound for further optimization. The comparative analysis reveals several key considerations for future inhibitor development:
Cyclothialidine is a natural product derived from Streptomyces species that acts as a potent and competitive inhibitor of the ATPase activity of the DNA gyrase B subunit [1] [2]. The table below summarizes its established mechanism and the very limited efficacy data available against drug-resistant strains.
| Feature | Description and Experimental Data |
|---|---|
| Molecular Target | DNA gyrase B subunit (GyrB) [1] [2] |
| Mechanism of Inhibition | Competitively inhibits ATP binding. Reported ( K_i ) (inhibition constant) = 6 nM for E. coli DNA gyrase [1]. |
| Resistance Profile | Remained active against a novobiocin-resistant DNA gyrase mutant, suggesting its binding site differs from coumarin antibiotics [1]. |
| Documented Activity | Primary data comes from enzyme-level assays, not whole-cell studies against clinical resistant isolates [1] [3] [4]. |
| Key Limitation | Early studies note it lacks potent antibacterial activity in whole-cell assays, likely due to poor penetration into bacterial cells [4]. |
The foundational knowledge of this compound comes from specific biochemical experiments. Here are the detailed methodologies for the two key assays cited.
ATPase Inhibition Assay [1]
Gyrase Supercoiling Inhibition Assay [1]
The following diagram illustrates the molecular mechanism by which this compound inhibits DNA gyrase, as revealed by the cited studies.
Diagram 1: this compound competitively inhibits ATP binding to the DNA gyrase B subunit, preventing the energy-dependent supercoiling of DNA [1] [2].
The data highlights a clear disconnect between target potency and whole-cell efficacy, a common challenge in antibiotic development.
Diagram 2: The known strengths of this compound are offset by critical data gaps against modern drug-resistant pathogens like those listed by the WHO [5] [6].
This compound is a novel DNA gyrase inhibitor that belongs to a distinct chemical class [1]. Its mechanism and resistance profile are key to understanding its potential for cross-resistance.
The diagram below summarizes the key experiments used to determine this compound's mechanism and resistance profile.
The provided search results do not contain a full, quantitative comparison table for all gyrase inhibitors. The available data is summarized below.
| Gyrase Inhibitor | Primary Target Subunit | Cross-Resistance with this compound | Key Experimental Evidence |
|---|---|---|---|
| This compound | GyrB ATPase site | N/A | Reference compound [1] |
| Novobiocin (Coumarin) | GyrB ATPase site | No | Active against novobiocin-resistant gyrase mutant [1] |
| Ofloxacin (Quinolone) | GyrA (DNA cleavage) | Not tested in source | Binding to gyrase not inhibited by ofloxacin [1] |
The experimental data indicates that this compound's binding site within the GyrB ATPase domain is distinct from that of novobiocin, explaining the observed lack of cross-resistance [1]. This characteristic is highly valuable for antibacterial discovery, as overcoming pre-existing resistance is a major challenge in developing new antibiotics [2].
To further your research, I suggest you:
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from recent studies, which is a key quantitative measure of an antibiotic's in vitro potency. A lower MIC generally indicates greater potency.
Table 1: In vitro activity of Daptomycin against Gram-positive pathogens [1]
| Pathogen | Resistance Determinant(s) | Number of Isolates | MIC Range (μg/ml) |
|---|---|---|---|
| Staphylococcus aureus | m ecA (Methicillin-resistant) | 38 | 0.03 - 0.5 |
| Staphylococcus aureus | Various Quinolone resistance mutations | 49 | 0.06 - 0.5 |
| Enterococcus faecalis | vanA (Vancomycin-resistant) | 7 | 0.5 - 4 |
| Enterococcus faecium | vanA (Vancomycin-resistant) | 27 | 0.25 - 8 |
| Streptococcus pneumoniae | tetM (Tetracycline-resistant) / ermB (Macrolide-resistant) | 12 / 9 | 0.12 - 1 / 0.12 |
| Streptococcus mitis | Fluoroquinolone resistance mutations | 5 | 1 - 8 |
Table 2: In vitro activity of Linezolid against Gram-positive pathogens [2] The study demonstrated that linezolid exhibits potent activity against a wide range of Gram-positive pathogens. Its activity was comparable to vancomycin against vancomycin-susceptible enterococci, staphylococci, and streptococci. Notably, against oxacillin-resistant staphylococci and vancomycin-resistant enterococci (VRE), linezolid was the most active agent tested among the antibiotics in the study [2].
Table 3: In vitro activity of Quinupristin/Dalfopristin against Gram-positive bacteria [3] This antibiotic combination has a unique spectrum encompassing most Gram-positive cocci, including multi-drug resistant strains.
| Pathogen Group | In vitro Activity & Key Clinical Applications |
|---|---|
| Enterococci | Active against vancomycin-resistant Enterococcus faecium; not active against Enterococcus faecalis [3]. |
| Staphylococci | Active against multi-drug resistant isolates, including methicillin-resistant S. aureus (MRSA) [3]. |
| Streptococci | Active against penicillin-resistant pneumococci [3]. |
The reliability of in vitro data depends heavily on standardized methodologies. Here are the experimental protocols from the key studies cited.
1. Broth Microdilution Method for Daptomycin and Other Agents [1]
2. Agar Incorporation Method for Quinupristin/Dalfopristin Resistance [4]
Understanding how these antibiotics work and how resistance emerges is crucial for their application and for developing new agents.
This diagram illustrates the primary mechanisms of action for key antibiotics and the major resistance pathways encountered in Gram-positive bacteria.
When interpreting in vitro data and designing experiments, please consider the following:
The table below summarizes the available information on cyclothialidine and its key differentiators from established drug classes.
| Feature | This compound & Congeners | Fluoroquinolones (e.g., Ciprofloxacin) | Aminocoumarins (e.g., Novobiocin) |
|---|---|---|---|
| Target Enzyme | DNA Gyrase (GyrB subunit) [1] [2] | DNA Gyrase & Topoisomerase IV (GyrA/ParC subunit) [2] | DNA Gyrase & Topoisomerase IV (GyrB/ParE subunit) [2] |
| Molecular Target | ATP-binding site of GyrB [2] | DNA-enzyme complex (GyrA/ParC) [2] | ATP-binding site of GyrB/ParE [2] |
| Source | Natural product (Streptomyces filipinensis) [1] | Synthetic [2] | Natural product (e.g., Streptomyces) [2] |
| Primary Spectrum | Moderate, broad-spectrum vs. Gram-positive bacteria (congeners) [1] | Broad-spectrum vs. Gram-positive & Gram-negative bacteria [2] | Primarily Gram-positive bacteria [2] |
| Cell Permeability | Poor (parent compound); modified in congeners [1] | Good [2] | Withdrawn from market due to issues including toxicity and permeability [2] |
| Clinical Status | Preclinical research stage [1] | Widely used in clinic [2] | Withdrawn from market [2] |
The characterization of this compound and its analogs involved several key experiments:
The following diagrams, created with Graphviz, illustrate the mechanism of DNA gyrase inhibitors and the development logic for this compound-based antibacterials.
The search for novel DNA gyrase inhibitors like this compound is driven by the urgent need to tackle antibacterial resistance [2]. The GyrB/ParE ATP-binding subunits are considered insufficiently exploited targets for novel antibacterials [2]. Research into this compound proves that the ATP-binding site of DNA gyrase can accommodate significant chemical diversity, providing a validated scaffold for designing new inhibitors that are structurally distinct from existing drug classes [1] [2].
Future work must focus on optimizing these compounds to overcome the critical challenge of poor correlation between potent enzyme inhibition and effective whole-cell antibacterial activity, a hurdle noted in the early research on this compound [1]. Modern strategies like structure-based drug design and medicinal chemistry optimization are essential to improve cell permeability and overall drug-like properties.
DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA through a complex ATP-dependent mechanism. This enzyme is essential in all bacteria but absent in higher eukaryotes, making it an attractive target for antibacterial development [1]. The supercoiling activity of DNA gyrase involves a two-gate mechanism with multiple conformational states that provide several opportunities for pharmacological intervention [1]. DNA gyrase inhibitors are broadly classified into two categories: catalytic inhibitors that block the enzyme's ATPase or DNA binding activities, and gyrase poisons that stabilize the covalent enzyme-DNA cleavage complex, leading to DNA damage and cell death [1]. Understanding the specific mechanisms and relative specificities of different inhibitor classes is crucial for antibiotic development and combating bacterial resistance.
This compound represents a novel structural class of DNA gyrase inhibitors that operates through a distinct mechanism compared to other well-characterized inhibitors. Experimental evidence demonstrates that this compound specifically targets the GyrB subunit of DNA gyrase and functions as a potent competitive inhibitor of the enzyme's ATPase activity [2]. The compound exhibits a high binding affinity with a reported Ki value of 6 nM for the ATPase activity of DNA gyrase [2]. This inhibitory activity is competitively antagonized by ATP, with research showing an 11-fold reduction in this compound potency when ATP concentrations increase from 0.5 to 5 mM [2].
Table 1: Key Biochemical Properties of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| Ki value | 6 nM | Competitive inhibition of ATPase activity [2] |
| ATP antagonism | 11-fold reduction | When ATP increased from 0.5 to 5 mM [2] |
| Structural target | GyrB subunit | Binds to ATP-binding site [2] |
| Novobiocin cross-resistance | Active against resistant gyrase | Different precise binding site [2] |
| DNA cleavage effect | No stabilization of cleavage complex | Unlike quinolones [2] |
The binding studies using [¹⁴C]benzoyl-cyclothialidine provide additional mechanistic insights, demonstrating that this compound binding to Escherichia coli gyrase is inhibited by ATP and novobiocin but not affected by ofloxacin [2]. This binding profile confirms that this compound shares the general binding region with novobiocin on the GyrB subunit but interacts with distinct molecular contacts, as evidenced by its activity against DNA gyrase resistant to novobiocin [2]. Unlike quinolones such as ofloxacin, this compound does not induce or stabilize the covalent gyrase-DNA cleavage complex, which represents a fundamentally different mechanism of enzyme inhibition [2].
When evaluating the specificity and mechanism of this compound relative to other DNA gyrase inhibitors, distinct patterns emerge across several biochemical parameters. The following comparison highlights the unique positioning of this compound within the landscape of gyrase-targeted therapeutics.
Table 2: Specificity Comparison of DNA Gyrase Inhibitor Classes
| Inhibitor Class | Molecular Target | Primary Mechanism | Specificity Considerations |
|---|---|---|---|
| This compound | GyrB subunit | Competitive ATPase inhibition [2] | Selective for bacterial gyrase over human topoisomerase II [3] |
| Quinolones (e.g., ciprofloxacin) | GyrA subunit (primarily) | Stabilization of cleavage complex [1] | Target both gyrase and topo IV; species-specific preferences [1] |
| Aminocoumarins (e.g., novobiocin) | GyrB subunit | Competitive ATPase inhibition [1] | Different binding site than this compound; cross-resistance patterns differ [2] |
| NBTIs | Gyrase-DNA interface | Prevention of DNA binding [1] | Novel mechanism without cross-resistance with other classes [1] |
The structural specificity of this compound is particularly noteworthy. Studies with seco-cyclothialidine derivatives have demonstrated that the (R)-enantiomer of BAY 50-7952 exhibits significant target activity and antibacterial properties, while the corresponding (S)-enantiomer shows neither significant target activity nor in vitro antibacterial effects [3]. This finding indicates a highly stereoselective interaction between this compound and its binding pocket on the GyrB subunit. Furthermore, this compound derivatives maintain selective inhibition of bacterial DNA gyrase over human topoisomerase II, which is crucial for minimizing potential off-target effects in therapeutic applications [3].
The diagram below illustrates the molecular specificity and differential binding characteristics of this compound compared to other DNA gyrase inhibitors:
This diagram illustrates how different inhibitor classes target distinct sites on DNA gyrase, with this compound specifically competing with ATP for binding to the GyrB subunit, unlike quinolones that target the GyrA-DNA interface or NBTIs that prevent DNA binding.
The specificity and potency of this compound as a DNA gyrase inhibitor have been characterized through multiple standardized biochemical assays. The DNA supercoiling assay represents a fundamental method where inhibition is measured by the reduction in conversion of relaxed DNA to supercoiled DNA [2]. In this assay, this compound up to 100 μg/mL showed no effect when linear DNA was used as substrate, unlike quinolones which caused decreased linear DNA under the same conditions [2]. The ATPase inhibition assay directly measures competition with ATP binding, with this compound demonstrating competitive inhibition kinetics with a Ki of 6 nM [2]. Researchers should note that ATP concentration significantly influences this compound potency, requiring careful control of experimental conditions.
Additional key methodologies include the cleavage complex stabilization assay, where this compound showed no effect on the accumulation of the covalent complex of DNA and the GyrA subunit induced by ofloxacin in the absence of ATP [2]. This distinguishes it mechanistically from quinolone-based inhibitors. The direct binding assay using radiolabeled [¹⁴C]benzoyl-cyclothialidine provides direct evidence of binding specificity and competition with other inhibitors [2]. For medicinal chemistry applications, structure-activity relationship studies of seco-cyclothialidine derivatives have identified specific structural features, particularly the dioxazine moiety and (R)-stereochemistry, as critical for antibacterial activity and target engagement [3].
To comprehensively evaluate this compound specificity against related enzymes, researchers should implement a cross-species gyrase profiling approach comparing inhibition potency against gyrase from different bacterial species. Additionally, human topoisomerase II screening is essential to confirm selective toxicity toward bacterial enzymes, as demonstrated by studies showing seco-cyclothialidine derivatives exhibiting high selectivity for bacterial DNA gyrase over human topoisomerase II [3]. Resistance mutant analysis provides critical specificity information, particularly testing against novobiocin-resistant gyrase strains, which remain susceptible to this compound despite sharing the same general subunit target [2].
The experimental workflow below outlines a comprehensive approach for evaluating this compound's specificity and mechanism of action:
This experimental workflow provides a systematic approach for comprehensively characterizing this compound's inhibition mechanism and specificity profile, from initial screening through detailed mechanistic studies.
Despite its potent enzymatic inhibition, this compound faces significant challenges as a therapeutic agent. The compound demonstrates limited antibacterial activity in whole-cell assays, which researchers attribute primarily to its inability to effectively penetrate bacterial cell walls and membranes [4]. Quantitative structure-activity relationship (QSAR) studies have indicated that LogP serves as a key factor influencing this compound activity against gram-negative organisms, suggesting that optimization of physicochemical properties may improve bacterial penetration [4]. Structure-based drug design efforts have generated seco-cyclothialidine derivatives with modified structural features, some of which show improved activity profiles while maintaining target specificity [3] [4].
The high specificity of this compound for the GyrB ATP-binding site makes it an valuable research tool for studying gyrase mechanism and ATPase function, even if its therapeutic applications remain limited. The discovery that this compound remains active against novobiocin-resistant gyrase strains [2] provides important insights for designing next-generation GyrB inhibitors that can overcome existing resistance mechanisms. Future research directions should focus on structural optimization to improve bacterial membrane penetration while maintaining the compelling target specificity observed with the parent compound, potentially through prodrug approaches or formulation technologies that enhance cellular uptake.
The table below summarizes several prominent classes of ATP-competitive GyrB inhibitors discussed in current research.
| Inhibitor Class / Example | Target (Affinity) | Key Binding Interactions | Antibacterial Activity (MIC) | Key Features / Status |
|---|---|---|---|---|
| Pyrrolamides (e.g., Cpd 28 [1]) | S. aureus GyrB (IC50 = 49 nM) [1] | H-bonds with Asp81 (in S. aureus); cation-π with Arg84 [1] | MRSA (MIC < 0.03 μg/mL); E. coli (MIC = 1 μg/mL) [1] | In vivo efficacy in mouse models; low mitochondrial toxicity; pre-clinical candidate [1] |
| N-(Benzothiazol-2-yl)pyrrolamides (e.g., Cpd 2 [2]) | E. coli Gyrase (IC50 = 19 ± 3 nM) [2] | H-bond network with Asp73 and water; benzyl group targets a hydrophobic sub-site [2] | Not explicitly provided in the source [2] | Exploration of the "hydrophobic floor" of the ATP-binding site to enhance affinity [2] |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) (e.g., Cpd 4 [3]) | S. aureus Gyrase (IC50 = 80 nM) [3] | Symmetrical bifurcated halogen bond with backbone carbonyls of Ala68 [3] | Potent, broad-spectrum (specific MICs not shown in table) [3] | Stabilizes single-strand DNA cleavage breaks; novel mechanism distinct from fluoroquinolones [3] |
| Aminocoumarins (Novobiocin) [4] [1] | GyrB ATP-binding site [4] | Mimics ATP, overlapping with nucleotide binding site [5] | Withdrawn from market [4] [1] | Historical benchmark; withdrawn due to efficacy, safety, and resistance issues [4] [1] |
Beyond the summary table, recent studies highlight several critical factors for comparing these inhibitors.
Achieving Selectivity Over Human Targets: A major challenge in designing bacterial GyrB inhibitors is avoiding off-target inhibition of human proteins with similar ATP-binding folds, such as Hsp90 and Topoisomerase IIα (TopoII) [4]. Successful strategies exploit key differences in the binding sites. For instance, many selective GyrB inhibitors form a strong salt bridge or cation-π interaction with Arg136 (in E. coli), a residue absent in the ATP-binding sites of Hsp90 and TopoII [4]. Computational 3D-pharmacophore models have been developed to profile compounds early in development for GyrB selectivity over these human off-targets [4].
Structural Basis for High Potency: Crystallography studies reveal how novel interactions can be leveraged for high-affinity binding. A 2021 study on NBTIs demonstrated that a symmetrical bifurcated halogen bond between a chlorine atom on the inhibitor and the backbone carbonyls of two symmetry-related alanine residues (Ala68) significantly contributes to binding potency and provides a mechanism less prone to resistance, as the protein backbone is immutable [3].
Resistance Evolution Pathways: Comparative experimental evolution studies reveal that different inhibitor classes drive distinct resistance pathways. Resistance to the pyrrolo[1,2-a]quinazoline-based TriBE inhibitor GP6 in E. coli and A. baumannii is initially dominated by upregulation of efflux pumps (e.g., AcrAB-TolC, AdeIJK), with target-modifying mutations in GyrB emerging later. This contrasts with ciprofloxacin (a non-ATP-competitive inhibitor), where target mutations in GyrA emerge first [6]. This difference highlights class-specific resistibility.
The methodologies below are representative of those used to generate the data in the studies cited.
1. DNA Gyrase Supercoiling Inhibition Assay (Enzyme Affinity) [2] This standard assay measures a compound's ability to prevent gyrase from introducing negative supercoils into relaxed DNA.
2. Minimum Inhibitory Concentration (MIC) Determination (Antibacterial Activity) [1] This assay evaluates the lowest concentration of a compound that prevents visible bacterial growth.
3. Determination of Selectivity over Human Off-Targets [4]
The following diagram illustrates the general mechanism of ATP-competitive inhibition and the key structural features that enable selective targeting of bacterial GyrB.
I hope this synthesized information provides a solid foundation for your comparative guide. The field is actively evolving, particularly in the design of inhibitors with novel binding modes to overcome resistance.